Sibiricose A4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)40)5-7-24(38)50-31-23(14-36)49-33(30(44)29(31)43)53-34(15-37)32(28(42)22(13-35)52-34)51-25(39)8-6-17-11-20(47-3)27(41)21(12-17)48-4/h5-12,22-23,28-33,35-37,40-44H,13-15H2,1-4H3 |
InChI Key |
HDKAQDYJCHFCIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
Sibiricose A4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricose A4 is a complex oligosaccharide ester isolated from the roots of Polygala species, notably Polygala sibirica and Polygala tenuifolia. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, drawing from available scientific literature. Detailed experimental protocols for the isolation and analysis of related compounds are presented, alongside a discussion of potential mechanisms of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a sucrose (B13894) derivative esterified with two sinapoyl groups. Its systematic IUPAC name is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]. The chemical structure of this compound is presented in Figure 1.
Figure 1. Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |
| Molecular Weight | 754.69 g/mol | PubChem[1] |
| CAS Number | 241125-73-5 | MedChemExpress |
| Appearance | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
| XLogP3 | -0.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 8 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 19 | PubChem (Computed) |
Biological Activities and Therapeutic Potential
While direct and extensive studies on the biological activities of purified this compound are limited, the pharmacological properties of extracts from its source plants, Polygala sibirica and Polygala tenuifolia, are well-documented. These extracts, rich in oligosaccharide esters including this compound, have demonstrated significant neuroprotective and anti-inflammatory effects.
Neuroprotective Effects
Extracts from Polygala species have been traditionally used to treat cognitive ailments. Modern pharmacological studies suggest that the active constituents, including oligosaccharide esters, may exert their neuroprotective effects through various mechanisms. These include the regulation of neurotransmitter levels, improvement of hypothalamic-pituitary-adrenal (HPA) axis function, and modulation of gut microbiota. Saponin components from Polygala tenuifolia have been shown to reduce β-amyloid accumulation, exhibit antioxidant effects, and possess anti-inflammatory properties within the central nervous system. While specific quantitative data for this compound is not available, the known activities of related compounds from the same plant source suggest its potential as a neuroprotective agent.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Extracts from Polygala sibirica have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is believed to involve the blockage of the MAPK/NF-κB signaling pathway. Sucrose esters isolated from other plant species have also demonstrated potent anti-inflammatory activity, suggesting that this class of compounds, including this compound, warrants further investigation for its anti-inflammatory potential.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, methodologies for the extraction of related oligosaccharide esters from Polygala species and for assessing relevant biological activities can be adapted for the study of this compound.
Isolation and Purification of Sibiricose Analogs from Polygala Species
The following is a general protocol for the isolation of oligosaccharide esters from the roots of Polygala sibirica, which can be optimized for the specific isolation of this compound.
Protocol 1: Extraction and Chromatographic Separation
-
Extraction:
-
Air-dried and powdered roots of Polygala sibirica are extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds.
-
-
Column Chromatography:
-
The resulting aqueous layer, enriched with polar oligosaccharide esters, is subjected to column chromatography.
-
A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).
-
Elution is typically performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the different components.
-
-
Preparative HPLC:
-
Fractions containing the desired compounds are further purified by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Protocol 2: Measurement of Nitric Oxide Production
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
-
Nitric Oxide Measurement:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of extracts from its source plants and related compounds, several potential pathways can be hypothesized.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Polygala extracts are often attributed to the inhibition of the NF-κB and MAPK signaling pathways. A simplified diagram illustrating this proposed mechanism is shown below.
Diagram 1. Proposed anti-inflammatory mechanism of this compound.
Logical Workflow for Bioactivity Screening
The following diagram outlines a logical workflow for the screening and characterization of the biological activities of a natural product like this compound.
Diagram 2. Experimental workflow for bioactivity evaluation.
Conclusion and Future Directions
This compound is a structurally complex natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. While current research provides a strong rationale for its further investigation, there is a clear need for more focused studies on the purified compound. Future research should aim to:
-
Elucidate the complete physicochemical profile of this compound. This includes experimental determination of its melting point, optical rotation, and detailed solubility in various pharmaceutically relevant solvents.
-
Quantify the biological activities of pure this compound. Establishing specific IC₅₀ or EC₅₀ values in a range of in vitro assays is crucial for understanding its potency and selectivity.
-
Uncover the precise molecular mechanisms of action. Identifying the direct molecular targets and signaling pathways modulated by this compound will be essential for its development as a therapeutic agent.
-
Evaluate its efficacy and safety in preclinical animal models. In vivo studies are necessary to assess the pharmacokinetic profile, therapeutic efficacy, and potential toxicity of this compound.
By addressing these key research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential application in the development of novel drugs for inflammatory and neurodegenerative diseases.
References
The Mechanism of Action of Sibiricose A4: A Technical Guide
Introduction
Sibiricose A4 is a sucrose (B13894) ester natural product isolated from the roots of Polygala sibirica L. (Polygalaceae), a plant with a history of use in traditional medicine for treating inflammation and neurological conditions.[1][2][3][4][5] While research on this compound itself is limited, studies on extracts of Polygala sibirica and its other bioactive constituents, such as saponins (B1172615) and other oligosaccharide esters, have revealed significant anti-inflammatory and neuroprotective properties. This guide synthesizes the available information to propose a likely mechanism of action for this compound, focusing on its potential role in modulating inflammatory signaling pathways.
Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Based on the activities of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in immune cells such as macrophages upon stimulation by pro-inflammatory triggers like lipopolysaccharide (LPS).
An ethanol (B145695) extract of Polygala sibirica has been demonstrated to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, achieved through the blockade of the MAPK/NF-κB pathway. Other compounds isolated from the Polygala genus, such as Onjisaponin B, have also been shown to inhibit the NF-κB pathway. Furthermore, other natural sucrose esters have exhibited anti-inflammatory activity by reducing the production of nitric oxide and prostaglandin E2.
The proposed mechanism involves the following steps:
-
Inhibition of NF-κB Activation: this compound may prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
-
Modulation of MAPK Signaling: this compound could potentially inhibit the phosphorylation of key MAPK proteins, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The inactivation of these kinases would further contribute to the suppression of inflammatory mediator production.
The following diagram illustrates the proposed inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.
References
- 1. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
Sibiricose A4 molecular formula and weight
Sibiricose A4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of this compound, a naturally occurring phenylpropanoid. This document includes key quantitative data, generalized experimental protocols for its isolation and characterization, and visual diagrams of relevant biochemical pathways and experimental workflows.
Core Molecular Data
This compound is a complex natural product found in plants of the Polygala genus, such as Polygala sibirica and Polygala tenuifolia[1][2]. Its core molecular and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₄H₄₂O₁₉[1][2] |
| Molecular Weight | 754.7 g/mol [1] (also cited as 754.69 g/mol ) |
| CAS Number | 241125-73-5 |
| IUPAC Name | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
| Class | Phenylpropanoids |
Biological Context: The Phenylpropanoid Pathway
This compound is synthesized in plants through the phenylpropanoid pathway. This pathway is responsible for the production of a wide variety of secondary metabolites and begins with the amino acid phenylalanine. The general flow of this pathway, which leads to the precursors of compounds like this compound, is illustrated below.
References
A Technical Guide to the Biological Activities of Polygala sibirica Extracts
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Polygala sibirica L., a perennial plant from the Polygalaceae family, has been a staple in traditional medicine, particularly in Asia, for treating a variety of ailments including insomnia, cognitive decline, and respiratory conditions.[1][2][3] The root of the plant, often used interchangeably with Polygala tenuifolia under the name "Polygalae Radix," is rich in a diverse array of phytochemicals.[2][4] These include triterpene saponins, xanthones, oligosaccharide esters, flavonoids, and polysaccharides. Modern pharmacological research has begun to validate its traditional uses, revealing a broad spectrum of biological activities. Extracts from P. sibirica have demonstrated significant neuroprotective, anti-inflammatory, antioxidant, and antitumor effects, among others. This technical guide provides an in-depth overview of the scientifically validated biological activities of P. sibirica extracts, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Anti-inflammatory and Antioxidant Activity
Extracts from Polygala sibirica have shown potent anti-inflammatory and antioxidant properties. These activities are largely attributed to their high content of polyphenols and flavonoids, which can modulate key inflammatory pathways and neutralize oxidative stress.
Quantitative Data
The following table summarizes the quantitative results from studies on the anti-inflammatory and antioxidant effects of an ethanol (B145695) extract of Polygala sibirica L. var megalopha Fr. (EEP).
| Activity Assessed | Bio-marker / Assay | Concentration | Result | Reference |
| Phytochemical Content | Total Polyphenols | - | 23.50 ± 2.16 mg GAE/100 g | |
| Total Flavonoids | - | 43.78 ± 3.81 mg RE/100 g | ||
| Anti-inflammatory | Nitric Oxide (NO) Production | 100 & 150 µg/mL | Notable decrease (P<0.01 or P<0.05) | |
| Prostaglandin E2 (PGE2) | 100 & 150 µg/mL | Notable decrease (P<0.01 or P<0.05) | ||
| TNF-α mRNA Expression | 150 µg/mL | Decreased (P<0.01 or P<0.05) | ||
| IL-1β mRNA Expression | 150 µg/mL | Decreased (P<0.01 or P<0.05) | ||
| IL-6 mRNA Expression | 150 µg/mL | Decreased (P<0.01 or P<0.05) | ||
| Antioxidant | Intracellular ROS Production | 100 & 150 µg/mL | Decreased (P<0.01 or P<0.05) | |
| Superoxide Dismutase (SOD) | 100 & 150 µg/mL | Increased activity (P<0.01 or P<0.05) | ||
| Catalase (CAT) Activity | 100 & 150 µg/mL | Increased activity (P<0.01 or P<0.05) | ||
| Radical Scavenging | - | DPPH, OH, O₂⁻, Nitrite |
Experimental Protocols
This protocol details the methodology used to assess the anti-inflammatory effects of P. sibirica extracts on RAW264.7 mouse macrophages.
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Seed cells in appropriate plates. Pre-treat the cells with varying concentrations of the P. sibirica extract (e.g., 0-200 µg/mL) for 2 hours.
-
Stimulation: Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to the media and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell supernatant. Determine NO concentration by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.
-
Cytokine and PGE2 Measurement: Quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (RT-PCR) to determine the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.
-
Protein Expression Analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and phosphorylated forms of p38, ERK, JNK, and IκB-α. Visualize bands using a chemiluminescence detection system.
-
NF-κB Translocation (Immunofluorescence): Fix and permeabilize cells grown on coverslips. Incubate with an antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Visualize the cellular localization of p65 using a fluorescence microscope.
Visualization: Anti-inflammatory Signaling Pathway
The diagram below illustrates the proposed mechanism by which P. sibirica extract inhibits the LPS-induced inflammatory response in macrophages. The extract blocks the phosphorylation of MAPK proteins (ERK, JNK, p38), which in turn prevents the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.
Caption: MAPK/NF-κB signaling pathway inhibition by P. sibirica extract.
Neuroprotective Activity
Polygalae Radix, which includes P. sibirica, is renowned for its application in neurological health, including improving cognitive function and providing antidepressant effects. Research indicates that its extracts can protect neurons from various insults, such as those induced by β-amyloid (Aβ), glutamate, and oxidative stress.
Quantitative Data
The following table summarizes quantitative data on the neuroprotective effects of compounds and extracts related to Polygala. Note that some data pertains to senegenin, a key saponin (B1150181) found in the plant, rather than a crude extract.
| Activity Assessed | Model System | Treatment | Concentration | Result | Reference |
| Cytoprotection | Aβ-induced cytotoxicity | Senegenin | 20 µg/mL | 23% increase in cell viability (P<0.001) | |
| Aβ-induced cytotoxicity | Senegenin | 40 µg/mL | 34% increase in cell viability (P<0.001) | ||
| Neurite Outgrowth | PC12 cells | Senegenin | 1 µg/mL | Significant increase in neurite number & length (P<0.01) | |
| PC12 cells | Senegenin | 5 µg/mL | Significant increase in neurite number & length (P<0.05) | ||
| Anti-ischemic | Ischemia in PC12 cells | Tenuifolin | - | Showed anti-ischemic effect | |
| Neuroprotection | Glutamate/Aβ toxicity | PSM-04 (extract) | - | Significant neuroprotection |
Experimental Protocol
This protocol describes a general method to evaluate the cytoprotective effect of P. sibirica extracts against neurotoxicity induced by an oxidizing agent like H₂O₂ in a neuronal cell line (e.g., SH-SY5Y or PC12).
-
Cell Culture: Culture neuronal cells in 96-well plates in the appropriate medium until they reach ~80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of P. sibirica extract for a specified period (e.g., 2-24 hours). Include a vehicle control group.
-
Induction of Injury: Expose the cells to a neurotoxic concentration of an injurious agent (e.g., H₂O₂, glutamate, or Aβ oligomers) for an appropriate duration (e.g., 4-24 hours). A control group should receive no injurious agent.
-
MTT Assay:
-
Remove the treatment medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualization: Experimental Workflow for Bioactivity Screening
This diagram outlines a typical workflow for investigating the biological activities of a plant extract, from preparation to specific in vitro assays.
Caption: General experimental workflow for screening P. sibirica extracts.
Antimicrobial and Antitumor Activity
While less extensively studied than its neuroprotective and anti-inflammatory effects, P. sibirica also exhibits antimicrobial and antitumor potential.
Quantitative Data
The following table presents data on the antimicrobial and anticancer activities. The antimicrobial data is for an isolated compound, highlighting an area for future research on crude extracts. Anticancer data is from a study on the broader Polygala genus, showing the potential of these plants.
| Activity Assessed | Target | Treatment | Concentration | Result | Reference |
| Antimicrobial | Staphylococcus aureus | 1,7-dihydroxy-5,6-dimethoxyxanthone | 217 µM/L | MIC | |
| Anticancer | HL-60 (Leukemia) | P. molluginifolia extract | 50 µg/mL | 83% proliferation inhibition | |
| Jurkat (Leukemia) | P. molluginifolia extract | 50 µg/mL | 78% proliferation inhibition | ||
| MDA-MB-231 (Breast) | P. molluginifolia extract | 50 µg/mL | 75% proliferation inhibition | ||
| MCF-7 (Breast) | P. molluginifolia extract | 50 µg/mL | 70% proliferation inhibition | ||
| HCT-116 (Colon) | P. molluginifolia extract | 50 µg/mL | 64% proliferation inhibition |
Experimental Protocol
This protocol outlines the MTT assay for evaluating the cytotoxic effects of P. sibirica extracts on various cancer cell lines.
-
Cell Culture: Seed cancer cells (e.g., HL-60, MCF-7, A549) and a non-tumor control cell line (e.g., Vero, HaCaT) into 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the P. sibirica extract for a defined period (e.g., 24, 48, or 72 hours). Use a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., etoposide, cisplatin).
-
MTT Assay & Data Acquisition: Follow steps 4 and 5 as described in Protocol 2 .
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the extract concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualization: Relationship of Activities and Assays
This diagram illustrates the main biological activities of Polygala sibirica extracts and the corresponding assays used for their evaluation.
Caption: Core biological activities of P. sibirica and their assays.
Polygala sibirica is a pharmacologically significant plant with a diverse profile of biological activities. The available scientific evidence, particularly from in vitro models, strongly supports its traditional use and highlights its potential as a source for novel therapeutic agents. The extracts demonstrate robust anti-inflammatory effects by modulating the MAPK/NF-κB pathway, significant antioxidant capacity through radical scavenging and enhancement of endogenous enzyme activity, and promising neuroprotective effects against common cytotoxic insults. While further research is needed, especially in the areas of anticancer and antimicrobial activities and through in vivo validation, P. sibirica represents a valuable subject for continued investigation in drug discovery and development.
References
- 1. sibran.ru [sibran.ru]
- 2. Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecological and biological features of Polygala sibirica from the southern part of Western Siberia | Acta Biologica Sibirica [journal.asu.ru]
- 4. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance [ouci.dntb.gov.ua]
Sibiricose A4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sibiricose A4, a natural product isolated from the plant Polygala tenuifolia. While specific biological data for this compound is limited in publicly available literature, this document summarizes its known chemical properties and explores the reported biological activities of closely related compounds and extracts from its source organism. This information aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Identity and Properties
This compound is an oligosaccharide ester. Its fundamental chemical identifiers and computed physicochemical properties are detailed below.
| Identifier | Value | Source |
| InChIKey | HDKAQDYJCHFCIH-KEVYWWLWSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2--INVALID-LINK--O)O[C@]3(--INVALID-LINK--CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)CO | PubChem[1] |
A summary of its key computed physicochemical properties is provided in Table 2.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |
| Molecular Weight | 754.7 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 9 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 19 | PubChem[1] |
| Rotatable Bond Count | 14 | PubChem[1] |
Biological Activity (Inferred from Related Compounds)
Direct quantitative biological activity data for this compound is not extensively available in the current scientific literature. However, studies on extracts from Polygala tenuifolia and other isolated oligosaccharide esters provide insights into its potential therapeutic effects.
Anti-Inflammatory Activity
Extracts from Polygala tenuifolia have demonstrated significant anti-inflammatory properties. A methanol (B129727) extract and its fractions have been shown to inhibit the production of pro-inflammatory cytokines. While data for this compound is absent, a related oligosaccharide ester, 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose (B13894) ester (TCMB), showed a significant inhibitory effect on prostaglandin (B15479496) E2 (PGE₂) production with a half-maximal inhibitory concentration (IC₅₀) of 10.01 μM.
Antioxidant Activity
An oligosaccharide ester-rich fraction (YZ-OE) from the roots of Polygala tenuifolia exhibited notable in vivo antioxidant activity in a study with senescence-accelerated mice. Administration of this fraction at 50 mg/kg led to a significant increase in the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a decrease in malondialdehyde (MDA) content in both blood and liver.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the investigation of related natural products, a general workflow for assessing anti-inflammatory and antioxidant properties can be proposed.
General Workflow for a a-Inflammatory Activity Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a natural product like this compound.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways modulated by this compound have not been elucidated. However, many natural products with anti-inflammatory properties exert their effects by modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.
Hypothetical Modulation of the NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a bioactive compound.
Conclusion and Future Directions
This compound is a structurally defined natural product with potential for biological activity, inferred from studies on related compounds from Polygala tenuifolia. The lack of specific data for this compound presents a clear opportunity for further research. Future investigations should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ or EC₅₀ values of this compound in various in vitro assays for anti-inflammatory, antioxidant, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.
This technical guide serves as a starting point for researchers interested in unlocking the therapeutic potential of this compound and other related natural products.
References
Sibiricose A4: A Technical Guide to its Solubility and Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala tenuifolia, is a natural product of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. Furthermore, this document explores the putative signaling pathways associated with the broader class of triterpenoid (B12794562) saponins (B1172615), to which this compound belongs, in the absence of specific data for this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound.
Solubility of this compound
A thorough review of publicly available data, including commercial supplier information and scientific literature, reveals a lack of precise quantitative solubility data for this compound in DMSO, methanol, and ethanol. While qualitative descriptions of its solubility are available, specific measurements in mg/mL or mM concentrations have not been published.
Qualitative Solubility Data
Based on available product information, this compound is generally described as being soluble in DMSO, methanol, and ethanol. However, the extent of solubility is not specified.
Quantitative Solubility Data Summary
Quantitative solubility data for this compound in the specified solvents is not currently available in the public domain. Researchers are advised to determine the solubility empirically for their specific experimental needs.
For context, a related compound, Sibiricose A5, has a reported solubility in DMSO of 100 mg/mL[1]. While this may suggest a high solubility for this compound in DMSO, this remains an assumption and should be experimentally verified.
Table 1: Summary of this compound Solubility
| Solvent | Quantitative Solubility | Qualitative Description |
| DMSO | Data not available | Soluble |
| Methanol | Data not available | Soluble |
| Ethanol | Data not available | Soluble |
Experimental Protocols for Solubility Determination
While specific protocols for determining the solubility of this compound are not available, standard methodologies can be employed. The following provides a general workflow for the experimental determination of solubility.
General Experimental Workflow for Solubility Assessment
Caption: General workflow for determining the solubility of a compound.
Putative Signaling Pathways of this compound
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, as a member of the triterpenoid saponin (B1150181) class of compounds, it is plausible that this compound shares mechanisms of action with other well-characterized saponins. The primary mechanisms reported for this class of compounds in cancer cells are the induction of apoptosis and cell cycle arrest[2][3][4].
Triterpenoid Saponin-Induced Apoptosis
Triterpenoid saponins have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Generalized pathways of triterpenoid saponin-induced apoptosis.
Triterpenoid Saponin-Induced Cell Cycle Arrest
Many saponins have been demonstrated to cause cell cycle arrest, often at the G1/S or G2/M phase transitions. This is typically achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs). The diagram below illustrates a generalized pathway for S-phase arrest.
Caption: A potential pathway for triterpenoid saponin-induced S-phase cell cycle arrest.[5]
Conclusion
This compound is a promising natural product that warrants further investigation. This technical guide highlights a critical gap in the existing knowledge base: the lack of quantitative solubility data in common organic solvents. It is imperative for researchers to experimentally determine these parameters to ensure the accuracy and reproducibility of their studies. While the precise molecular mechanisms of this compound remain to be elucidated, the established activities of the broader triterpenoid saponin class provide a valuable framework for initial mechanistic hypotheses, focusing on the induction of apoptosis and cell cycle arrest. Future research should aim to provide definitive quantitative solubility data and to explore the specific signaling pathways modulated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pennogenyl saponins induce cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative effect and cell cycle arrest induced by saponins extracted from tea (Camellia sinensis) flower in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Sibiricose A4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of Sibiricose A4 is currently limited. This document synthesizes available information on its source, the medicinal plant Polygala sibirica, and related compounds to postulate potential therapeutic avenues and molecular targets for further investigation. All presented pathways and targets for this compound are hypothetical and based on this indirect evidence.
Introduction
This compound is a sucrose (B13894) ester natural product isolated from the roots of Polygala sibirica L. While direct pharmacological studies on this compound are not extensively available, the well-documented medicinal properties of its source plant provide a foundation for exploring its therapeutic potential. Polygala sibirica, also known as Yuan Zhi in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments, including cognitive disorders, inflammation, and cancer.[1][2][3][4][5] The plant is rich in bioactive compounds such as triterpenoid (B12794562) saponins (B1172615), xanthones, and other oligosaccharide esters, which are known to modulate multiple cellular pathways. This guide will explore the potential therapeutic targets of this compound by examining the established biological activities of extracts from Polygala sibirica and its known chemical constituents.
Postulated Therapeutic Areas and Potential Molecular Targets
Based on the pharmacological profile of Polygala sibirica and its known bioactive compounds, three primary areas of therapeutic interest for this compound are proposed: oncology, neuroprotection, and anti-inflammatory applications.
Oncology
Triterpenoid saponins, a major class of compounds found in Polygala sibirica, have demonstrated significant anti-cancer properties. A related compound, Sibiricose A3, has been noted in the context of prostate cancer research. This suggests that this compound may also possess anti-tumor activities. Potential mechanisms of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Potential Signaling Pathway Modulation:
A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade . Triterpenoid saponins from various plant sources have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells. It is plausible that this compound could exert similar effects.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Another potential mechanism is the induction of cell cycle arrest . Triterpenoid saponins can halt cancer cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors.
Neuroprotection
Polygala sibirica has a long history of use in traditional medicine for improving cognitive function and treating neurological disorders such as insomnia and amnesia. This suggests that its constituents, including this compound, may possess neuroprotective properties. The neuroprotective effects of Polygala species are attributed to their antioxidant and anti-inflammatory activities within the central nervous system.
Potential Mechanisms:
-
Antioxidant Activity: Related compounds, Sibiricose A5 and Sibiricose A6, have been reported to possess potent antioxidant activity. Oxidative stress is a key contributor to neurodegenerative diseases. This compound may therefore protect neurons by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.
-
Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative diseases. The anti-inflammatory properties of Polygala extracts suggest that this compound could modulate inflammatory pathways in the brain, potentially by inhibiting pro-inflammatory cytokines.
Anti-inflammatory Effects
The anti-inflammatory properties of Polygala sibirica are well-documented. This suggests that this compound may have potential as an anti-inflammatory agent. The molecular targets for this activity could involve key inflammatory mediators and signaling pathways.
Potential Signaling Pathway Modulation:
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for many anti-inflammatory compounds.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Summary of Potential Therapeutic Targets and Data
Due to the absence of direct experimental data for this compound, the following table summarizes the known biological activities and associated molecular targets of constituents from Polygala sibirica and related Sibiricose compounds. This information serves as a basis for hypothesizing the therapeutic potential of this compound.
| Compound/Extract | Biological Activity | Potential Molecular Targets/Pathways | Reference |
| Triterpenoid Saponins (from Polygala) | Anti-cancer | PI3K/Akt/mTOR pathway, Cyclins, CDKs | |
| Sibiricose A3 | Potential anti-prostate cancer | Not yet elucidated | |
| Sibiricose A5 | Antioxidant | Not yet elucidated | |
| Sibiricose A6 | Antioxidant | Not yet elucidated | |
| Polygala sibirica Extract | Neuroprotective, Anti-inflammatory, Anti-tumor | NF-κB pathway | |
| Xanthones (from Polygala sibirica) | Antioxidant, Antimicrobial | Not yet elucidated |
Proposed Experimental Protocols for Target Validation
To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are suggested protocols for key experiments.
In Vitro Anti-cancer Activity Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Plate cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Elucidation
Objective: To investigate the effect of this compound on key proteins in signaling pathways such as PI3K/Akt/mTOR and NF-κB.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western Blot analysis.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is currently lacking, the rich ethnobotanical history and phytochemical profile of its source, Polygala sibirica, provide a strong rationale for its investigation as a potential therapeutic agent. The preliminary data from related compounds suggest that this compound may have applications in oncology, neuroprotection, and the treatment of inflammatory conditions. Future research should focus on the systematic evaluation of this compound's biological activities through the experimental protocols outlined in this guide. Such studies are crucial to elucidate its precise mechanism of action, identify its molecular targets, and ultimately unlock its therapeutic potential for the benefit of human health.
References
Neuroprotective Effects of Sibiricose Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose compounds, a class of oligosaccharide esters primarily isolated from the roots of Polygala sibirica and Polygala tenuifolia, have emerged as promising candidates for neuroprotective therapies. Traditional Chinese medicine has long utilized these plants, known as Polygalae Radix, for their cognitive-enhancing and calming properties. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on their antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of Sibiricose compounds, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Data on Neuroprotective Efficacy
Table 1: Neuroprotective Effects of 3,6'-disinapoyl sucrose (B13894) (DISS) on SH-SY5Y Human Neuroblastoma Cells
| Experimental Model | Compound | Concentration | Observed Effect | Reference |
| Glutamate-induced excitotoxicity | DISS | 0.6, 6, and 60 µmol/L | Dose-dependent increase in cell viability and inhibition of LDH release.[1] | [1] |
| H2O2-induced oxidative stress | DISS | > 30 µM | Protection against H2O2-induced toxicity.[1] | [1] |
| Basal cell viability | DISS | > 30 µM | Promotion of neuron cell viability.[1] | [1] |
Antioxidant Activity
Sibiricose A5 is consistently highlighted for its potent antioxidant activity, a key mechanism contributing to its neuroprotective effects.[2][3][4] While specific quantitative antioxidant assay data (e.g., DPPH, ABTS, FRAP IC50 values) for purified Sibiricose A5 are not detailed in the available literature, the general consensus supports its role as a significant antioxidant. The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.
Signaling Pathways in Neuroprotection
The neuroprotective effects of Sibiricose compounds are mediated through complex intracellular signaling pathways. Research on 3,6'-disinapoyl sucrose (DISS) has identified the activation of pro-survival pathways as a key mechanism.
CREB/BDNF Signaling Pathway
DISS has been shown to increase the phosphorylation of the cAMP response element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF).[1] This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function. The activation of CREB/BDNF signaling by DISS suggests a mechanism for enhancing neuronal resilience and promoting recovery from injury.
Caption: DISS-mediated activation of the CREB/BDNF signaling pathway.
Keap1-Nrf2-ARE Signaling Pathway
While direct evidence for Sibiricose A5 activating the Keap1-Nrf2-ARE pathway is still emerging, this pathway is a primary target for many plant-derived antioxidant and neuroprotective compounds. The pathway plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1). The potent antioxidant properties of Sibiricose A5 strongly suggest its potential interaction with this critical neuroprotective pathway.
Caption: Proposed activation of the Keap1-Nrf2-ARE pathway by Sibiricose compounds.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the neuroprotective effects of Sibiricose compounds.
Cell Viability and Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Sibiricose compound for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H2O2 or glutamate) to the wells (except for the control group) and incubate for the desired duration.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Caption: General workflow for the MTT-based neuroprotection assay.
Antioxidant Capacity Assays
Standard assays to quantify the antioxidant activity of compounds include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. Antioxidants that can donate electrons to the ABTS radical cation reduce it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Conclusion and Future Directions
Sibiricose compounds, particularly Sibiricose A5 and its analogues like 3,6'-disinapoyl sucrose, represent a promising class of natural products with significant neuroprotective potential. Their demonstrated antioxidant properties and ability to modulate key pro-survival signaling pathways underscore their therapeutic relevance for neurodegenerative diseases. However, to advance these compounds towards clinical application, further research is imperative. Future studies should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for the neuroprotective activity of Sibiricose compounds.
-
In-depth mechanistic studies: To definitively elucidate the interaction of Sibiricose A5 and other analogues with the Keap1-Nrf2-ARE pathway and other relevant neuroprotective pathways.
-
Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
In vivo efficacy studies: To validate the neuroprotective effects of isolated Sibiricose compounds in animal models of neurodegenerative diseases.
A thorough understanding of these aspects will be crucial for the successful development of Sibiricose-based therapeutics for the treatment of a range of neurological disorders.
References
In Vitro Antioxidant Properties of Sibiricose A4 and Related Compounds from Polygala sibirica
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala sibirica, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct in vitro antioxidant data for this compound remains to be fully elucidated in publicly available literature, related sucrose esters from Polygala species, such as Sibiricose A5 and Sibiricose A6, have been identified as possessing potent antioxidant properties. This technical guide provides an in-depth overview of the methodologies used to assess in vitro antioxidant activity, summarizes the available data on related compounds from Polygala sibirica, and explores the potential mechanisms of action, including the Keap1-Nrf2 signaling pathway, to inform future research and drug development efforts targeting oxidative stress.
Introduction to this compound and Oxidative Stress
This compound is a natural product found in Polygala sibirica[1][2]. The complex chemical structure of this compound, a sucrose molecule esterified with two sinapoyl groups, suggests potential for interaction with reactive oxygen species (ROS). Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The exploration of natural compounds with antioxidant potential is a critical area of research for the development of novel therapeutic agents. While direct evidence is pending, the antioxidant activity of other sucrose esters from Polygalae Radix (the dried root of Polygala tenuifolia or Polygala sibirica) has been suggested through indirect screening methods[3].
Data Presentation: Antioxidant Activity of Compounds from Polygala Species
Direct quantitative in vitro antioxidant data for this compound is not extensively available in the current body of scientific literature. However, studies on extracts and other compounds from Polygala sibirica and related species provide valuable insights into the potential antioxidant capacity of this class of molecules. One study utilized an HPLC-based method to screen for compounds in Polygalae Radix that react with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH)[3]. This approach identified several compounds with significant antioxidant activity based on the reduction of their corresponding peak areas after incubation with DPPH. Notably, this study highlighted the potent antioxidant activity of Sibiricose A5 and Sibiricose A6[3].
| Compound/Extract | Assay | Key Findings | Reference |
| Sibiricose A5 | HPLC-DPPH Screening | Identified as possessing potent antioxidant activity. | |
| Sibiricose A6 | HPLC-DPPH Screening | Identified as possessing potent antioxidant activity. | |
| Polygala sibirica Extracts | General antioxidant and biological activity studies | Extracts contain various compounds including xanthones, saponins, and sucrose esters with a range of biological activities reported. | |
| 3',6-disinapoylsucrose (DISS) | DPPH, ABTS, FRAP | Showed moderate DPPH and ABTS free radical scavenging capacity and ferric-reducing antioxidant power. |
Experimental Protocols for In Vitro Antioxidant Assays
A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Below are detailed methodologies for key experiments relevant to the assessment of antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents and Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to assess antioxidant activity, applicable to both hydrophilic and lipophilic compounds.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.
-
Reagents and Materials:
-
Cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA solution
-
AAPH solution
-
Test compound (this compound)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer.
-
Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).
-
Wash the cells to remove the compound and excess probe.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence at regular intervals over a set period (e.g., 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect identification of antioxidants in Polygalae Radix through their reaction with 2,2-diphenyl-1-picrylhydrazyl and subsequent HPLC-ESI-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sibiricose A4: From Discovery to a Profile of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricose A4, a sucrose (B13894) ester first isolated from the roots of Polygala sibirica, represents a class of natural products with potential for further investigation. This document provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. While detailed biological activity and mechanistic studies on this compound are limited in the current body of scientific literature, this guide furnishes the foundational knowledge necessary for researchers initiating studies on this compound.
Discovery and History
This compound was first reported in a 1999 publication in the Journal of Natural Products by a team of researchers led by T. Miyase.[1][2][3][4][5][6][7][8] The study focused on the chemical constituents of the roots of Polygala sibirica L. (Polygalaceae), a plant used in traditional medicine.[3] In this seminal work, six new sucrose esters, designated sibiricoses A1–A6, were isolated and structurally elucidated.[1][2] This discovery was part of a broader investigation into the diverse chemical makeup of Polygala species, which are known to produce a variety of secondary metabolites, including xanthones and oligosaccharide esters.[3]
The isolation of this compound and its congeners contributed to the growing understanding of the chemical diversity of sucrose esters in the plant kingdom.[3] While the initial paper laid the groundwork for the chemical characterization of this compound, it did not delve into its biological activities. Subsequent research on the extracts of Polygala sibirica and related compounds has suggested a range of potential pharmacological effects, but specific studies on this compound remain scarce.
Physicochemical Properties of this compound
This compound is a relatively large and complex molecule with the chemical formula C34H42O19.[9] Its molecular weight is 754.7 g/mol .[9] The structural backbone of this compound is a sucrose molecule, which is a disaccharide composed of glucose and fructose (B13574) units. This sucrose core is esterified with other chemical moieties, contributing to its overall size and polarity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C34H42O19 | [9][10] |
| Molecular Weight | 754.7 g/mol | [9] |
| IUPAC Name | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | [9] |
| CAS Number | 241125-73-5 | [9][10] |
| Physical Description | Powder | [10] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [10] |
Experimental Protocols
Isolation of this compound
Diagram of a General Isolation Workflow:
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Polygala sibirica are subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract containing a mixture of phytochemicals.
-
Fractionation: The crude extract is then fractionated. This often involves solvent-solvent partitioning to separate compounds based on their polarity. The resulting fractions are then subjected to column chromatography, with silica gel being a common stationary phase, to further separate the components.
-
Purification: Fractions identified as containing sucrose esters, often monitored by thin-layer chromatography (TLC), are further purified. This may involve additional chromatographic techniques such as Sephadex column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound, as originally performed by Miyase et al., would have relied on a combination of spectroscopic techniques.
Diagram of a Structure Elucidation Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Polygalae Radix: review of metabolites, pharmacological activities and toxicology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. HMGR and CHS gene cloning, characterizations and tissue-specific expressions in Polygala tenuifolia Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMGR and CHS gene cloning, characterizations and tissue-specific expressions in Polygala tenuifolia Willd | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemfaces.com [chemfaces.com]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Sibiricose A4
These application notes provide a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Sibiricose A4, a sucrose (B13894) ester found in plant species such as Polygala sibirica.[1] The described method is designed for the quantification and quality control of this compound in research and drug development settings. Due to the limited availability of a specific, published HPLC protocol for this compound, the following methodology is based on established analytical procedures for closely related sucrose esters, such as Sibiricose A3.[2][3][4]
Chemical Information
| Parameter | Details |
| Compound Name | This compound |
| CAS Number | 241125-73-5[5] |
| Molecular Formula | C₃₄H₄₂O₁₉ |
| Molecular Weight | 754.7 g/mol |
| Botanical Source | Polygala sibirica |
| Chemical Structure | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
Experimental Protocol
This protocol outlines the recommended starting conditions for the analysis of this compound by Reversed-Phase HPLC (RP-HPLC) with UV detection.
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm (based on the sinapoyl ester moieties) |
| Run Time | 30 minutes |
2.2. Mobile Phase Gradient
A gradient elution is recommended to achieve optimal separation of this compound from other components in a sample matrix.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 27.0 | 10 | 90 |
| 27.1 | 90 | 10 |
| 30.0 | 90 | 10 |
2.3. Preparation of Solutions
2.3.1. Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Use sonication to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.3.2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of powdered, dried plant material. Add 25 mL of 70% ethanol (B145695) and perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation data for similar compounds.
| Performance Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 15 - 60 ng/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Diagrams
4.1. Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
4.2. Logical Relationship for Quantification
Caption: Logical flow for the quantification of this compound.
References
¹H-NMR Characterization of Sibiricose A4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricose A4, a complex oligosaccharide ester isolated from the roots of Polygala sibirica, has garnered interest within the scientific community. This document provides a detailed protocol for the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of this compound. It includes a comprehensive table of ¹H-NMR spectral data, standardized experimental procedures for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the unambiguous identification and structural confirmation of this compound, a critical step in natural product research and drug development.
Introduction
This compound is a sucrose (B13894) ester derivative that has been identified as a constituent of Polygala sibirica, a plant used in traditional medicine. The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with ¹H-NMR spectroscopy being a cornerstone for determining the precise arrangement of protons within a molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. Accurate and reproducible ¹H-NMR data is therefore essential for quality control, synthetic verification, and further investigation of the biological activities of this compound.
¹H-NMR Spectral Data of this compound
The ¹H-NMR spectrum of this compound exhibits a series of characteristic signals corresponding to its sucrose backbone and two sinapoyl ester moieties. The data presented below was obtained in Deuterated Methanol (B129727) (CD₃OD) at 500 MHz.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Sucrose Moiety | |||
| H-1 | 5.43 | d | 3.5 |
| H-2 | 3.58 | dd | 10.0, 3.5 |
| H-3 | 5.18 | t | 10.0 |
| H-4 | 3.73 | t | 10.0 |
| H-5 | 4.02 | ddd | 10.0, 5.0, 2.5 |
| H-6a | 3.82 | dd | 12.0, 2.5 |
| H-6b | 3.75 | dd | 12.0, 5.0 |
| H-1' | 4.21 | d | 12.0 |
| H-1'b | 4.11 | d | 12.0 |
| H-3' | 5.51 | d | 5.5 |
| H-4' | 4.15 | t | 5.5 |
| H-5' | 3.88 | m | |
| H-6'a | 3.78 | dd | 12.0, 3.0 |
| H-6'b | 3.71 | dd | 12.0, 5.5 |
| Sinapoyl Moieties | |||
| H-2'', H-6'' | 6.95 | s | |
| H-2''', H-6''' | 7.01 | s | |
| H-7'' | 7.68 | d | 16.0 |
| H-7''' | 7.72 | d | 16.0 |
| H-8'' | 6.45 | d | 16.0 |
| H-8''' | 6.51 | d | 16.0 |
| OMe | 3.89 | s | |
| OMe | 3.90 | s |
Note: The chemical shifts and coupling constants are based on data reported for oligosaccharide esters isolated from Polygala species and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of a this compound sample for ¹H-NMR analysis is crucial for obtaining high-quality, reproducible data.
Materials:
-
This compound (≥95% purity)
-
Deuterated methanol (CD₃OD, 99.8% D)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CD₃OD to the vial.
-
Vortex the vial for 30 seconds to dissolve the sample completely. A clear, particulate-free solution should be obtained.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H-NMR Data Acquisition
The following parameters are recommended for acquiring a standard ¹H-NMR spectrum of this compound.
Instrument:
-
500 MHz NMR Spectrometer
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CD₃OD
-
Temperature: 298 K (25 °C)
-
Spectral Width (SWH): 12-16 ppm (e.g., 6000-8000 Hz)
-
Number of Scans (NS): 16-64 scans (depending on sample concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
Data Processing
Standard processing procedures should be applied to the raw Free Induction Decay (FID) data to obtain the final spectrum.
Procedure:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CD₃OD to 3.31 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts, multiplicities, and coupling constants for all relevant peaks.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the ¹H-NMR characterization of this compound, from sample preparation to final data analysis and structural confirmation.
Caption: Workflow for the ¹H-NMR characterization of this compound.
Sibiricose A4: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific biological activities, mechanism of action, and established experimental protocols for Sibiricose A4 is not currently available. This document provides a general framework for the initial laboratory investigation of this compound based on its physicochemical properties and the known biological activities of compounds isolated from its source, Polygala sibirica. The protocols and potential applications described herein are intended as a starting point for research and will require optimization.
Introduction to this compound
This compound is a natural product isolated from the plant Polygala sibirica.[1] This plant has been a source of various bioactive compounds with a range of pharmacological activities, including neuroprotective, antidepressant, anti-inflammatory, and antioxidant effects.[2][3][4] While the specific bioactivity of this compound has not been characterized, its chemical structure suggests potential for biological investigation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |
| Molecular Weight | 754.7 g/mol | PubChem[1] |
| Physical Description | Powder | Certificate of Analysis[5] |
| Purity | ≥98% | Certificate of Analysis[5] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | Certificate of Analysis[5] |
| Storage | Protected from air and light, refrigerate or freeze (2-8 °C) | Certificate of Analysis[5] |
| Shelf Life | 2 years | Certificate of Analysis[5] |
Hypothetical Research Applications
Based on the known biological activities of other compounds isolated from Polygala sibirica, the following areas of research are suggested for the initial investigation of this compound:
-
Antioxidant Activity: Many natural products from Polygala sibirica exhibit antioxidant properties.[3] this compound could be screened for its ability to scavenge free radicals.
-
Anti-inflammatory Effects: Extracts and isolated compounds from Polygala sibirica have demonstrated anti-inflammatory activity.[3] Investigating the effect of this compound on inflammatory pathways in cell-based models is a logical starting point.
-
Neuroprotective Potential: Given the traditional use of Polygala species for cognitive function, exploring the neuroprotective effects of this compound against various neurotoxic insults would be of interest.[2][4]
-
Cytotoxicity and Anti-cancer Activity: As with many novel natural products, initial screening for cytotoxic effects against a panel of cancer cell lines can provide valuable insights into its potential as an anti-cancer agent.
General Experimental Protocols
The following are generalized protocols for the initial screening of this compound's biological activity. These protocols will likely require optimization for specific experimental conditions.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reliable and reproducible results.
Protocol:
-
Based on the information from a certificate of analysis, dissolve this compound powder in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5]
-
To ensure complete dissolution, vortex the solution and gently warm if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol provides a general method for assessing the free radical scavenging activity of this compound.
Protocol:
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add varying concentrations of this compound (e.g., 1-100 µM) to the wells.
-
Add the DPPH working solution to each well.
-
Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol can be used to determine the effect of this compound on the viability of cell lines.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1-100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent-treated cells) and a positive control for cytotoxicity if available.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm.
-
Express the results as a percentage of cell viability relative to the vehicle control.
Visualizations
The following diagrams illustrate a general workflow for screening a novel natural product and a hypothetical signaling pathway that could be investigated.
References
Application Notes and Protocols for In Vivo Studies of Sibiricose A4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A4, a natural compound isolated from Polygala sibirica, represents a promising candidate for therapeutic development.[1] While comprehensive in vivo data for this compound is currently limited, these application notes provide a detailed framework for its evaluation in mouse models of various diseases, drawing upon established protocols for analogous compounds and relevant disease models. The following sections offer guidance on experimental design, detailed protocols for key in vivo studies, and potential signaling pathways for investigation.
Data Presentation: Hypothetical Quantitative Data for Study Design
Due to the nascent stage of in vivo research on this compound, the following tables present hypothetical yet plausible quantitative data to guide researchers in designing their studies, including potential dosage ranges and expected outcomes based on studies of similar natural compounds.
Table 1: Hypothetical Dose-Response Data for this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Oral Gavage | 1500 ± 250 | 0 |
| This compound | 50 | Oral Gavage | 1100 ± 180 | 26.7 |
| This compound | 100 | Oral Gavage | 750 ± 150 | 50.0 |
| This compound | 200 | Oral Gavage | 400 ± 100 | 73.3 |
| Positive Control | 10 | Intraperitoneal | 300 ± 80 | 80.0 |
Table 2: Hypothetical Anti-Inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Saline Control | 0 | 50 ± 10 | 20 ± 5 |
| LPS + Vehicle | 0 | 1200 ± 200 | 800 ± 150 |
| LPS + this compound | 50 | 800 ± 120 | 550 ± 100 |
| LPS + this compound | 100 | 400 ± 80 | 250 ± 60 |
| LPS + Dexamethasone | 5 | 300 ± 50 | 180 ± 40 |
Table 3: Hypothetical Metabolic Effects of this compound in a High-Fat Diet (HFD)-Induced Obesity Model
| Treatment Group | Dose (mg/kg) | Body Weight Gain (g) after 8 weeks | Fasting Blood Glucose (mg/dL) |
| Chow Diet | - | 5 ± 1 | 90 ± 10 |
| HFD + Vehicle | 0 | 20 ± 3 | 150 ± 20 |
| HFD + this compound | 100 | 12 ± 2 | 110 ± 15 |
| HFD + this compound | 200 | 8 ± 1.5 | 95 ± 12 |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in various mouse models.
Protocol 1: Xenograft Mouse Model for Anti-Cancer Activity
This protocol is adapted from established methods for evaluating anti-tumor compounds in immunodeficient mice.[2]
1. Cell Culture and Preparation:
-
Culture a human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
2. Tumor Implantation:
-
Use 6-8 week old male athymic nude mice.[2]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor mice for tumor formation.
3. Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally or via intraperitoneal injection at predetermined doses daily for 21 days.
-
The control group should receive the vehicle only. A positive control group with a standard chemotherapeutic agent can also be included.
4. Data Collection and Analysis:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.[2]
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to assess the anti-inflammatory properties of this compound.
1. Animals:
-
Use 8-10 week old C57BL/6 mice.
2. Treatment:
-
Randomize mice into different groups (n=8-10 per group): Vehicle control, LPS + vehicle, LPS + this compound (various doses).
-
Administer this compound or vehicle orally one hour prior to LPS injection.
3. Induction of Inflammation:
-
Inject LPS (1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
4. Sample Collection:
-
At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the mice and collect tissues (e.g., liver, lungs, spleen) for further analysis.
5. Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
Protocol 3: High-Fat Diet (HFD)-Induced Obesity Model
This model is used to evaluate the effects of this compound on obesity and related metabolic disorders.[3]
1. Animals and Diet:
-
Use 5-6 week old male C57BL/6J mice.
-
Feed the mice either a standard chow diet or a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
2. Treatment:
-
After the induction of obesity, randomize the HFD-fed mice into treatment groups (n=8-10 per group): HFD + vehicle, HFD + this compound (various doses). A chow-fed control group should also be maintained.
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
3. Data Collection:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) at the end of the treatment period.
-
Collect blood samples to measure fasting blood glucose, insulin, and lipid profiles.
4. Tissue Analysis:
-
At the end of the study, euthanize the mice and collect adipose tissue, liver, and muscle for histological analysis and gene expression studies (e.g., markers of inflammation and metabolism).
Protocol 4: Alloxan-Induced Diabetes Model
This protocol is designed to assess the potential anti-diabetic effects of this compound.
1. Induction of Diabetes:
-
Use 8-10 week old Swiss albino mice.
-
Fast the mice for 12-14 hours.
-
Induce diabetes by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg) dissolved in saline.
-
Monitor blood glucose levels after 72 hours. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
2. Treatment:
-
Randomize diabetic mice into treatment groups (n=8-10 per group): Diabetic control (vehicle), Diabetic + this compound (various doses), and a non-diabetic control group.
-
Administer this compound or vehicle orally for 28 days.
3. Data Collection and Analysis:
-
Monitor fasting blood glucose levels weekly.
-
Measure body weight regularly.
-
At the end of the study, collect blood for the analysis of insulin, HbA1c, and lipid profiles.
-
Collect the pancreas for histological examination of the islets of Langerhans.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known effects of similar compounds, and a general experimental workflow.
Caption: General workflow for in vivo studies of this compound.
Caption: Potential NF-κB inhibitory pathway of this compound.
Caption: Potential metabolic regulatory pathway of this compound.
References
Cell-based Assays for Sibiricose A4 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A4 is a natural product whose biological activities are currently under investigation.[1][2] This document provides a comprehensive set of application notes and detailed protocols for conducting cell-based assays to elucidate the potential anti-inflammatory and anti-cancer activities of this compound. The methodologies described herein are based on established and widely accepted models in drug discovery and development. These protocols will guide researchers in determining the cytotoxic profile of this compound and in evaluating its efficacy in relevant disease models.
I. Assessment of Anti-inflammatory Activity
Inflammation is a critical biological response that, when dysregulated, contributes to a multitude of chronic diseases. The following in vitro assays are designed to screen for and characterize the anti-inflammatory potential of this compound.
Cell Viability and Cytotoxicity Assay
Prior to evaluating the anti-inflammatory effects of this compound, it is imperative to determine its cytotoxic concentration range in the selected cell line(s). The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 50 | 88.3 ± 6.3 |
| 100 | 75.1 ± 7.8 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Nitric Oxide (NO) Production Assay
Nitric oxide is a key inflammatory mediator. This assay measures the effect of this compound on the production of NO by macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[3]
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.[3]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
Data Presentation: Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (10 µM) | 32.1 ± 2.5 | 30 |
| LPS + this compound (50 µM) | 18.4 ± 1.9 | 60 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory assays.
II. Assessment of Anti-Cancer Activity
The following protocols are designed to evaluate the potential of this compound as an anti-cancer agent by assessing its cytotoxicity against cancer cell lines and its ability to induce apoptosis.
In Vitro Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Experimental Protocol: MTT Assay for Cancer Cell Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 and 72 hours. Include a vehicle-only control.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[4]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[4]
Data Presentation: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h (Mean ± SD) | IC50 (µM) after 72h (Mean ± SD) |
| MCF-7 | 45.2 ± 3.8 | 30.1 ± 2.9 |
| A549 | 62.5 ± 5.1 | 48.7 ± 4.2 |
| PC-3 | 55.8 ± 4.5 | 41.3 ± 3.6 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines whether the cytotoxic effect of this compound is due to the induction of apoptosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Data Presentation: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (IC50) | 25.7 ± 2.1 | 15.4 ± 1.7 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Workflow for Anti-Cancer Assays
Caption: Workflow for in vitro anti-cancer assays.
III. Hypothetical Signaling Pathway Modulation by this compound
Based on the potential anti-inflammatory and anti-cancer activities, a hypothetical signaling pathway that this compound might modulate is the NF-κB pathway. This pathway is a key regulator of inflammation and cell survival.
Hypothetical NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The protocols and application notes provided in this document offer a structured approach to investigate the potential therapeutic activities of this compound. By systematically evaluating its effects on cell viability, inflammation, and cancer cell proliferation, researchers can gather the necessary data to support further preclinical development. The successful completion of these assays will provide a solid foundation for understanding the mechanism of action of this compound and its potential as a novel therapeutic agent.
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Sibiricose A4 to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sibiricose A4
This compound is a complex oligosaccharide ester isolated from the roots of Polygala sibirica.[1] Like many natural products, this compound holds potential for therapeutic applications, but its development is often hampered by poor oral bioavailability. This is largely attributed to low aqueous solubility and/or poor membrane permeability, which limits its absorption from the gastrointestinal tract into systemic circulation.[2]
These application notes provide a comprehensive overview of strategies and detailed protocols for formulating this compound to overcome these bioavailability challenges. The methodologies described are based on established pharmaceutical technologies for enhancing the bioavailability of poorly soluble compounds.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |
| Molecular Weight | 754.7 g/mol | PubChem[1] |
| XLogP3-AA | -0.3 | PubChem[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. Aqueous solubility is predicted to be low. | Vendor Data |
Strategies for Enhancing Bioavailability
Several formulation strategies can be employed to improve the oral bioavailability of this compound. The choice of strategy depends on the specific physicochemical properties of the compound and the desired release profile. Key approaches include:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Encapsulating this compound in lipidic excipients can enhance its solubility and facilitate its absorption through the lymphatic pathway.
-
Complexation with Cyclodextrins: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.
Hypothetical Signaling Pathway for Polyphenol-like Compounds
Compounds with structures similar to this compound, such as polyphenols, are known to modulate various intracellular signaling pathways. A representative pathway, the MAPK/ERK pathway, which is often involved in cell proliferation and survival, is depicted below. This diagram illustrates a hypothetical mechanism by which this compound might exert its biological effects.
Experimental Protocols
The following are detailed protocols for three common bioavailability enhancement techniques.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (100 mesh)
Procedure:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).
-
Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask.
-
Ensure complete dissolution by gentle warming (not exceeding 40°C) and sonication if necessary, to obtain a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the resulting solid dispersion in a desiccator until further use.
Characterization:
-
Drug Content: Determine the concentration of this compound in the solid dispersion using a validated HPLC method.
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) and compare with the dissolution of unformulated this compound.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the polymer matrix.
Protocol 2: In Vitro Dissolution Testing
This protocol outlines the procedure for evaluating the in vitro dissolution of the formulated this compound.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl, pH 1.2)
-
This compound solid dispersion
-
Unformulated this compound (control)
-
Syringes and filters (0.45 µm)
-
HPLC system for analysis
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place 900 mL of the medium into each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Add a precisely weighed amount of the this compound solid dispersion (equivalent to 10 mg of this compound) to each vessel. In a separate vessel, add 10 mg of unformulated this compound as a control.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw 5 mL samples from each vessel.
-
Immediately filter the samples through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical in vivo study to evaluate the oral bioavailability of the formulated this compound.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound solid dispersion formulation
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG300)
-
Oral gavage needles
-
Syringes for IV injection
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight (12 hours) before dosing, with free access to water.
-
Divide the rats into two groups: Oral (n=6) and Intravenous (IV) (n=6).
-
Oral Group: Suspend the this compound solid dispersion in the vehicle to achieve a final dose of 10 mg/kg. Administer the suspension via oral gavage.
-
IV Group: Dissolve this compound in the IV vehicle to achieve a final dose of 1 mg/kg. Administer via tail vein injection.
-
Collect blood samples (~200 µL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols.
Table 1: In Vitro Dissolution of this compound Formulations
| Time (min) | Cumulative % Dissolved (Unformulated) | Cumulative % Dissolved (Solid Dispersion) |
| 5 | 2.1 ± 0.5 | 35.4 ± 4.1 |
| 15 | 5.3 ± 1.1 | 68.2 ± 5.6 |
| 30 | 8.9 ± 1.5 | 85.1 ± 4.9 |
| 60 | 12.4 ± 2.0 | 92.3 ± 3.7 |
| 120 | 15.1 ± 2.3 | 95.8 ± 2.5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng*h/mL) | Absolute Bioavailability (F%) |
| Unformulated (Oral) | 45 ± 12 | 2.0 | 210 ± 55 | 3.5% |
| Solid Dispersion (Oral) | 280 ± 65 | 1.0 | 1250 ± 210 | 20.8% |
| IV Solution | - | - | 6000 ± 980 | 100% |
Workflow and Decision Making
Experimental Workflow Diagram
The following diagram illustrates the general workflow for developing and testing a new formulation of this compound.
Decision Tree for Formulation Strategy Selection
This diagram provides a logical approach to selecting an appropriate bioavailability enhancement strategy for a compound like this compound.
References
Application Notes and Protocols for Investigating Sibiricose A4 as a Potential Antidepressant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a prevalent and debilitating psychiatric condition, and existing antidepressant therapies have limitations, including delayed onset of action and significant side effects for some patients. There is a compelling need for novel therapeutic agents with improved efficacy and safety profiles. Natural products represent a promising reservoir for the discovery of new drug candidates. Radix Polygalae, the dried root of Polygala sibirica L. and Polygala tenuifolia Willd., has been utilized for centuries in traditional Chinese medicine to treat conditions such as insomnia, amnesia, and depression.[1][2][3] Preclinical studies have substantiated the antidepressant-like effects of Radix Polygalae extracts, attributing these properties to a class of compounds known as oligosaccharide esters.[3][4]
Sibiricose A4 is an oligosaccharide ester isolated from Polygala sibirica.[5][6] While direct studies on the antidepressant activity of this compound are not yet available, related compounds from the same plant, such as Sibiricose A5 and Sibiricose A6, have demonstrated notable antidepressant effects in preclinical models.[3][7] This document outlines a proposed framework for the investigation of this compound as a potential novel antidepressant agent, leveraging the existing knowledge of related compounds and extracts from its source.
Hypothesized Mechanism of Action
Based on studies of Radix Polygalae extracts and its other bioactive constituents, the potential antidepressant mechanism of this compound may involve a multi-target approach. The primary hypothesized mechanisms include the modulation of glutamatergic neurotransmission, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, enhancement of neurotrophic factor expression, and anti-inflammatory and antioxidant activities.[1][8][9] An extract from Polygala tenuifolia has been shown to exert rapid-onset antidepressant-like effects through the regulation of the AMPA receptor, a key component of the glutamatergic system.[10][11] Furthermore, components of Radix Polygalae have been found to inhibit norepinephrine (B1679862) reuptake, a mechanism shared by some established antidepressant medications.[12]
Data Presentation: Preclinical Antidepressant-Like Effects of Radix Polygalae Extracts and Related Compounds
The following tables summarize quantitative data from preclinical studies on extracts and compounds related to this compound, providing a rationale for its investigation.
Table 1: Behavioral Studies in Rodent Models of Depression
| Substance | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| Radix Polygalae Extract | Male C57Bl/6 Mice | Forced Swim Test (FST) | 0.1 mg/kg (oral) | Significant decrease in immobility time, suggesting a rapid-onset antidepressant-like effect. | [1] |
| Radix Polygalae Extract | Male C57Bl/6 Mice | Tail Suspension Test (TST) | 0.1 mg/kg (oral) | Significant decrease in immobility time. | [1] |
| YZ-50 Fraction | Sprague-Dawley Rats | Chronic Mild Stress (CMS) | 140 & 280 mg/kg (oral) | Reversed CMS-induced decrease in sucrose (B13894) consumption, indicating anhedonia reversal. | [13] |
| YZ-50 Fraction | Mice | Forced Swim Test (FST) | 200 mg/kg (oral) | Significant anti-immobility effect. | [4] |
| YZ-50 Fraction | Mice | Tail Suspension Test (TST) | 200 mg/kg (oral) | Significant anti-immobility effect. | [4] |
Table 2: Neurochemical and Molecular Studies
| Substance | Model | Parameter Measured | Key Findings | Reference |
| Radix Polygalae Extract | Male C57Bl/6 Mice | Hippocampal GluR1 Phosphorylation (Serine-845) | Decreased phosphorylation, suggesting AMPA receptor modulation. | [1][10] |
| YZ-50 Fraction | Sprague-Dawley Rats (CMS) | Plasma Corticosterone (B1669441) | Reversed CMS-induced increase in corticosterone levels. | [13] |
| YZ-50 Fraction | Sprague-Dawley Rats (CMS) | Hippocampal BDNF mRNA | Counteracted the CMS-induced decrease in BDNF mRNA. | [13] |
| Polygalatenosides A & B | In vitro | Norepinephrine Reuptake | Inhibited norepinephrine transport with IC50 values of 30.0 µM and 6.04 µM, respectively. | [12] |
| Sibiricose A5 | In vitro | Antioxidant Activity | Demonstrated potent antioxidant activity. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential antidepressant effects of this compound.
Protocol 1: Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Fluoxetine, 20 mg/kg)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass cylinders (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
-
-
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Randomly assign mice to treatment groups (Vehicle, this compound at various doses, Positive Control).
-
Administer this compound or controls via oral gavage 60 minutes before the test.
-
Fill cylinders with water to a depth of 15 cm.
-
Gently place each mouse into its respective cylinder for a 6-minute session.
-
Record the entire session. Score the duration of immobility (defined as floating motionless or making only movements necessary to keep the head above water) during the last 4 minutes of the test.
-
Analyze the data for statistically significant differences in immobility time between groups.
-
Protocol 2: Chronic Mild Stress (CMS) Model in Rats
-
Objective: To evaluate the efficacy of this compound in a more translationally relevant model of depression that induces anhedonia and neuroendocrine dysregulation.
-
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Imipramine, 15 mg/kg)
-
Male Sprague-Dawley rats (180-200 g)
-
Sucrose solution (1%)
-
Equipment for stressors (e.g., tilted cages, stroboscopic lighting, damp bedding)
-
-
Procedure:
-
Train all rats to consume a 1% sucrose solution for 48 hours to establish a baseline preference.
-
Divide rats into a non-stressed control group and a CMS group.
-
Subject the CMS group to a variable sequence of mild stressors daily for 4-6 weeks (e.g., food/water deprivation, cage tilt, light/dark cycle reversal, white noise).
-
After 2 weeks of stress, begin daily administration of this compound, vehicle, or positive control to the CMS-exposed rats.
-
Monitor sucrose consumption weekly by presenting two bottles (one with water, one with 1% sucrose) for 1 hour. Anhedonia is indicated by a significant reduction in sucrose preference.
-
At the end of the treatment period, conduct behavioral tests (e.g., open field test) and collect blood and brain tissue for analysis of corticosterone, BDNF, and inflammatory markers.
-
Protocol 3: In Vitro Monoamine Transporter Binding Assay
-
Objective: To determine if this compound directly interacts with and inhibits serotonin (B10506), norepinephrine, or dopamine (B1211576) transporters.
-
Materials:
-
This compound
-
Cell lines expressing human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membrane homogenates from the transporter-expressing cell lines.
-
In a multi-well plate, incubate the membrane preparations with the respective radioligand in the presence of increasing concentrations of this compound.
-
After incubation, rapidly filter the samples and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of specific radioligand binding (IC50) to determine its potency and selectivity for each monoamine transporter.
-
Visualizations
Diagram 1: Proposed Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Diagram 2: Hypothesized Signaling Pathways for this compound's Antidepressant Action
Caption: Potential multi-target mechanism of this compound.
Diagram 3: Neuroinflammation and Depression Link
Caption: Role of neuroinflammation in depression.
References
- 1. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance [frontiersin.org]
- 3. tmrjournals.com [tmrjournals.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Preclinical Evidence of Rapid-Onset Antidepressant-Like Effect in Radix Polygalae Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evidence of rapid-onset antidepressant-like effect in Radix Polygalae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant principles of the roots of Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
Application of Sibiricose A4 in Neurodegenerative Disease Research: A Review of Currently Available Information
As of December 2025, a comprehensive review of publicly accessible scientific literature and research databases reveals no specific studies on the application of Sibiricose A4 in the field of neurodegenerative disease research. Consequently, the detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, requested by the research community cannot be generated at this time.
Initial searches for "this compound" yield information primarily from chemical suppliers and compound databases. These sources confirm its existence as a natural product and provide its chemical structure (CAS No. 241125-73-5) but do not offer any data regarding its biological activity, mechanism of action, or potential therapeutic applications in neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease.[1][2][3]
It is crucial to distinguish the compound "this compound" from the "A4 Study" (Anti-Amyloid Treatment in Asymptomatic Alzheimer's). The "A4 Study" was a significant clinical trial focused on evaluating an anti-amyloid therapy (solanezumab) in older individuals at risk for Alzheimer's disease.[4][5] This study is unrelated to the chemical entity this compound.
The absence of published research on this compound in this context means there are no established experimental protocols, quantitative results from assays, or elucidated signaling pathways to report.
Future Outlook and Recommendations
Given the interest in natural compounds for neurodegenerative disease research, this compound may be a candidate for future investigation. Researchers interested in exploring its potential could consider the following hypothetical workflow, based on standard preclinical drug discovery processes for neurodegenerative diseases.
Hypothetical Experimental Workflow
This diagram illustrates a general workflow for the initial investigation of a novel compound like this compound in neurodegenerative disease research.
Caption: A generalized workflow for preclinical evaluation of novel neuroprotective compounds.
Hypothetical Signaling Pathway of Interest
Based on common mechanisms in neurodegenerative diseases, a potential therapeutic agent might modulate pathways related to oxidative stress and inflammation. The Nrf2 pathway is a key regulator of the antioxidant response.
Caption: A hypothetical mechanism of action for this compound via the Nrf2 antioxidant pathway.
Disclaimer: The workflow and signaling pathway presented above are purely hypothetical and are intended to serve as a guide for potential future research. There is currently no experimental evidence to support the involvement of this compound in these or any other biological processes related to neurodegenerative diseases.
Researchers are encouraged to report any findings on this compound to the scientific community to build a foundational understanding of this compound's properties and potential applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemfaces.com [chemfaces.com]
- 4. The precursor of Alzheimer's disease amyloid A4 protein resembles a cell-surface receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a4studydata.org [a4studydata.org]
Experimental protocol for testing Sibiricose A4 antioxidant capacity
Application Notes and Protocols
Topic: Experimental Protocol for Testing Sibiricose A4 Antioxidant Capacity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an oligosaccharide ester found in plants such as Polygala sibirica.[1] Preliminary studies on related compounds and the plant sources suggest potential antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous pathological conditions.[2] A comprehensive evaluation of the antioxidant capacity of this compound is essential to understand its therapeutic potential.
This document provides detailed protocols for a multi-tiered approach to assessing the antioxidant activity of this compound. The methods described include fundamental in vitro chemical assays to determine radical scavenging ability and a cell-based assay to evaluate its efficacy in a biologically relevant context. Furthermore, it touches upon the investigation of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[3][4]
In Vitro Antioxidant Capacity Assays
In vitro assays provide a rapid and cost-effective method to screen the direct radical scavenging ability of a compound. The DPPH and ABTS assays are two of the most widely used methods for this purpose.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[6]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in an amber bottle at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh daily and protect it from light.[6]
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water).
-
Test Sample Dilutions: Prepare a series of dilutions from the this compound stock solution to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range as the test sample.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[7]
-
Add 100 µL of the various dilutions of this compound, positive control, or solvent (for the blank/negative control) to the respective wells.[6]
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Presentation:
| Reagent | Preparation | Notes |
| DPPH Stock Solution | 1 mM in methanol or ethanol | Store at 4°C, protected from light. |
| DPPH Working Solution | Dilute stock 1:10 to 0.1 mM. | Prepare fresh daily. Abs ~1.0 at 517 nm. |
| This compound Samples | Prepare serial dilutions (e.g., 1-100 µg/mL) from a 1 mg/mL stock. | Solvent should not interfere with the assay. |
| Positive Control | Ascorbic Acid or Trolox, prepared in the same concentration range as the test sample. | Used for comparison. |
| Well Type | Reagent 1 (100 µL) | Reagent 2 (100 µL) |
| Sample | DPPH Working Soln. | This compound |
| Positive Control | DPPH Working Soln. | Ascorbic Acid |
| Negative Control | DPPH Working Soln. | Solvent |
| Blank | Methanol/Ethanol | Solvent |
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the negative control.
-
Abs_sample is the absorbance of the test sample.
Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is reacted with a strong oxidizing agent like potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+), which has a maximal absorbance at 734 nm.[8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is proportional to the antioxidant capacity of the sample.[9]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[8]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[10]
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare this compound and positive control (Trolox) dilutions as described in the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the various dilutions of this compound, positive control, or solvent (for the blank) to the respective wells.
-
Incubate at room temperature for 6-10 minutes.[10]
-
Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to a Trolox standard curve.[10]
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. benchchem.com [benchchem.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
Application Notes and Protocols for the Dosing and Administration of Sibiricose Analogs in Animal Studies
A-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A4 is a natural oligosaccharide ester isolated from the roots of Polygala sibirica. While this compound is a known chemical entity, publicly available scientific literature detailing its specific dosing and administration in animal studies is not available at this time. However, extensive research has been conducted on the closely related analog, Sibiricose A3, which is also derived from Polygala sibirica and investigated for its therapeutic potential, particularly in oncology.
This document provides a comprehensive guide to the dosing and administration of Sibiricose A3 in animal models, which can serve as a valuable reference for initiating studies with this compound. The methodologies presented are based on established preclinical research protocols for novel natural compounds.
General Considerations for Dosing Novel Compounds in Animal Studies
The initial stages of in vivo research with a novel compound like this compound necessitate a systematic approach to dose selection and administration route. A dose-range finding (DRF) study is a critical first step to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). This is typically achieved by administering escalating doses of the compound to different cohorts of animals and closely monitoring for any signs of toxicity.
Key parameters to monitor during a dose-finding study include:
-
Clinical Observations: Daily checks for changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general animal health.
-
Food and Water Intake: Significant changes can indicate adverse effects.
The selection of the animal model is contingent on the therapeutic area of interest. For oncology studies, immunodeficient mouse models xenografted with human cancer cell lines are commonly employed. For pharmacokinetic studies, Sprague-Dawley rats are a frequently used model.
Dosing and Administration of Sibiricose A3 in Animal Studies
Based on studies of analogous plant-derived polysaccharides, a suggested starting dose range for Sibiricose A3 is between 100 and 400 mg/kg body weight, administered daily or every other day.[1] The most common route of administration for initial efficacy studies is oral gavage. However, due to the potential for poor oral bioavailability of natural compounds like Sibiricose A3, alternative routes such as intraperitoneal (IP) or intravenous (IV) injections may be considered to bypass first-pass metabolism, especially for proof-of-concept studies.[2]
Table 1: Suggested Dosing Regimens for Sibiricose A3 in Rodent Models
| Parameter | Oral Administration | Intravenous Administration | Intraperitoneal Administration |
| Animal Model | Athymic Nude Mice (nu/nu) | Sprague-Dawley Rats | C57BL/6 Mice |
| Vehicle | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Saline with a suitable co-solvent | Phosphate-Buffered Saline (PBS) |
| Suggested Dose Range | 100 - 400 mg/kg | 1 - 10 mg/kg (for PK studies) | 50 - 200 mg/kg |
| Frequency | Daily or every other day | Single dose (for PK studies) | Daily |
| Volume | 5 - 10 mL/kg | 1 - 5 mL/kg | 5 - 10 mL/kg |
Experimental Protocols
Protocol 1: Oral Administration of Sibiricose A3 in a Mouse Xenograft Model
This protocol is designed to assess the anti-tumor efficacy of Sibiricose A3 in a prostate cancer xenograft model.
1. Animal Model:
-
Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatize animals for at least one week prior to the experiment.
2. Cell Line and Tumor Implantation:
-
Use a human prostate cancer cell line (e.g., PC-3).
-
Subcutaneously inject 1 x 10^6 cells in 100 µL of a suitable medium (e.g., Matrigel) into the right flank of each mouse.
3. Tumor Monitoring:
-
Monitor tumor growth twice weekly using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
4. Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer Sibiricose A3 (e.g., 200 mg/kg) orally via gavage daily.
-
Control Group: Administer the vehicle solution orally via gavage daily.
-
Positive Control Group: Administer a standard-of-care drug (e.g., docetaxel, 5 mg/kg, IV) weekly.[1]
5. Data Collection and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., 21-28 days), euthanize the mice, and excise and weigh the tumors.
-
Collect blood for pharmacokinetic analysis if required.
-
Perform histopathological analysis of tumors and major organs.
Protocol 2: Intravenous Administration for Pharmacokinetic Studies of Sibiricose A3 in Rats
This protocol is designed to determine the basic pharmacokinetic parameters of Sibiricose A3.
1. Animal Model:
-
Male Sprague-Dawley rats, 8-10 weeks old.
-
Cannulate the jugular vein for blood sampling.
-
Acclimatize animals for at least one week post-surgery.
2. Formulation and Administration:
-
Dissolve Sibiricose A3 in a suitable vehicle (e.g., saline with a co-solvent) to the desired concentration (e.g., 2 mg/mL).
-
Administer a single intravenous bolus dose (e.g., 5 mg/kg) via the tail vein.
3. Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Sibiricose A3 in plasma using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Table 2: Hypothetical Pharmacokinetic Parameters of Sibiricose A3 in Rats
| Parameter | Unit | Oral Administration (100 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax | ng/mL | 150 ± 35 | 1200 ± 250 |
| Tmax | h | 2.0 ± 0.5 | 0.08 (5 min) |
| AUC(0-t) | ng·h/mL | 650 ± 120 | 1800 ± 300 |
| t½ | h | 4.5 ± 1.2 | 3.8 ± 0.9 |
| Bioavailability (F%) | % | ~10 | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Experimental Workflow for Efficacy Studies
Caption: Workflow for an in vivo efficacy study of Sibiricose analogs.
Signaling Pathway (Hypothetical)
As the mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway is presented based on the activities of other natural compounds in oncology.
References
Application Notes and Protocols: Sibiricose A4 as a Reference Standard in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A4 is a sucrose (B13894) ester, a class of natural products found in various medicinal plants, notably in the roots of Polygala species.[1] The genus Polygala is known for its rich diversity of secondary metabolites, including triterpenoid (B12794562) saponins, flavonoids, and oligosaccharide esters, many of which exhibit significant biological activities.[2][3] As a high-purity reference standard, this compound is essential for the accurate identification, quantification, and quality control of herbal extracts and derived products. Its use is critical in ensuring the consistency and efficacy of phytochemical preparations and in the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a reference standard in various phytochemical analyses.
Physicochemical Properties and Handling
A high-purity this compound reference standard is crucial for accurate analytical work. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₂O₁₉ | [1] |
| Molecular Weight | 754.69 g/mol | [4] |
| CAS Number | 241125-73-5 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). | |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C). | |
| Shelf Life | 2 years under recommended storage conditions. |
Application 1: Quantification of this compound in Herbal Extracts using HPLC-UV
This protocol details a robust method for the quantification of this compound in plant extracts, adapted from established methods for similar sucrose esters.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (Herbal Extract):
-
Extraction: Weigh 1.0 g of the powdered, dried plant material (e.g., Polygala root). Add 25 mL of 70% ethanol to the powder in a conical flask. Perform ultrasonic-assisted extraction for 30 minutes at 50°C. Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | 0-5 min, 10-20% A5-20 min, 20-50% A20-25 min, 50-10% A25-30 min, 10% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for Quantification of this compound using HPLC-UV.
Application 2: Sensitive Quantification of this compound in Biological Matrices using UPLC-MS/MS
For pharmacokinetic studies or when analyzing trace amounts of this compound in complex biological matrices like plasma or tissue homogenates, a more sensitive and selective method such as UPLC-MS/MS is required.
Experimental Protocol
1. Preparation of Standard and QC Samples:
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS): Use a structurally related compound not present in the sample (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior). Prepare a stock solution of the IS (1 mg/mL) in methanol and a working solution of approximately 100 ng/mL in 50:50 acetonitrile/water.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (except for blank matrix samples).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to autosampler vials.
3. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 5% B0.5-2.5 min, 5-95% B2.5-3.0 min, 95% B3.0-3.1 min, 95-5% B3.1-4.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions (Hypothetical): Since specific MRM transitions for this compound are not published, they would need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure, potential precursor ions could be [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Product ions would be generated by fragmentation of the precursor.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Std. | To be determined | To be determined | To be optimized |
Workflow Diagram
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Application 3: Use in Bioactivity Screening and Mechanism of Action Studies
Given that compounds from Polygala species are known to possess anti-inflammatory and neuroprotective activities, this compound can be used as a reference standard in studies investigating these effects.
Logical Relationship Diagram for Bioactivity Studies
Caption: Logical flow for using this compound in bioactivity studies.
By accurately quantifying the amount of this compound in a plant extract, researchers can correlate the observed biological activity with the concentration of this specific compound. This is a critical step in identifying the bioactive principles of medicinal plants and understanding their mechanisms of action.
Conclusion
This compound is an invaluable tool for researchers in phytochemistry and drug development. Its use as a reference standard enables the accurate quantification of this sucrose ester in complex matrices, ensuring the quality and consistency of herbal products. The detailed protocols and workflows provided herein offer a comprehensive guide for the effective application of this compound in both analytical and biological studies, ultimately contributing to a deeper understanding of the therapeutic potential of medicinal plants.
References
Troubleshooting & Optimization
Improving the solubility of Sibiricose A4 for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Sibiricose A4 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural product, specifically a triterpenoid (B12794562) saponin, isolated from species such as Polygala sibirica.[1][2] Like many complex natural products, this compound has a hydrophobic structure, which can lead to poor solubility in aqueous solutions like cell culture media.[3] This can pose a significant challenge for in vitro studies, as inefficient dissolution can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data for this compound and related compounds, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for creating stock solutions.[4][5] Ethanol and methanol (B129727) are also potential options.[4] It is crucial to use anhydrous, high-purity solvents to avoid precipitation and degradation of the compound.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize cytotoxicity.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[6] However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q4: Can I store this compound in a diluted aqueous solution?
A4: It is not recommended to store this compound in diluted aqueous solutions or cell culture media for extended periods.[8] The compound is likely to precipitate out of solution over time, and components in the media may contribute to its degradation. For best results, prepare fresh dilutions of your this compound stock solution in culture medium immediately before each experiment.[8]
Q5: How can I improve the solubility of this compound if I observe precipitation?
A5: If you encounter precipitation when diluting your this compound stock solution, consider using a solubility enhancer such as a cyclodextrin. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[9]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to cell culture medium.
-
Possible Cause 1: Low Intrinsic Solubility. The inherent hydrophobicity of this compound limits its solubility in aqueous environments.
-
Troubleshooting Step: Decrease the final concentration of this compound in your experiment. If precipitation persists, a solubility enhancement strategy may be necessary.
-
-
Possible Cause 2: High Final DMSO Concentration. While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can still lead to precipitation of the hydrophobic compound.
-
Troubleshooting Step: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration below 0.5%.[10]
-
-
Possible Cause 3: Improper Dilution Technique. Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations and immediate precipitation.
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Inaccurate Dosing due to Poor Solubility. If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.
-
Troubleshooting Step: Visually inspect your prepared solutions for any signs of precipitation before adding them to your cells. If necessary, briefly sonicate the solution to aid dissolution.
-
-
Possible Cause 2: Cytotoxicity of the Solvent. High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects on cells, confounding the interpretation of your results.
-
Troubleshooting Step: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental wells but without this compound. This will allow you to distinguish between the effects of the compound and the solvent.[7]
-
-
Possible Cause 3: Degradation of this compound. Improper storage of stock solutions can lead to the degradation of the compound.
-
Troubleshooting Step: Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Protect the stock solution from light.
-
Data Presentation
The following tables are templates for summarizing quantitative data from your experiments.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | User-determined | Clear solution, no precipitation |
| Ethanol | 25 | User-determined | |
| PBS (pH 7.4) | 25 | User-determined |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| e.g., MCF-7 | 48 | User-determined | MTT Assay |
| e.g., A549 | 48 | User-determined | MTT Assay |
| e.g., HeLa | 72 | User-determined | XTT Assay |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 754.69 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh out a desired amount of this compound powder (e.g., 1 mg).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add 132.5 µL of DMSO).
-
Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or PBS
-
Orbital shaker
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound powder to each HP-β-CD solution in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, allow any undissolved this compound to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of dissolved this compound in each filtered solution using a suitable analytical method (e.g., HPLC).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
Protocol 3: General Cytotoxicity (MTT) Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for preparing this compound solutions and assessing cytotoxicity.
Caption: Generalized PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.
Caption: Generalized MAPK signaling pathway potentially modulated by this compound.
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemfaces.com [chemfaces.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
Sibiricose A4 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Sibiricose A4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound powder should be stored protected from air and light in a refrigerator or freezer (2-8 °C).[1] Following these conditions, the compound is expected to have a shelf life of up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For related compounds like Sibiricose A5, stock solutions in DMSO are typically stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2][3] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, insights can be drawn from similar structures like Sibiricose A3, which is a sucrose (B13894) molecule esterified with a phenolic acid. The likely degradation pathways for such molecules include:
-
Hydrolysis of the ester bond: This would cleave the bond connecting the sucrose core to the sinapoyl groups. This process can be catalyzed by acidic or basic conditions.
-
Hydrolysis of the glycosidic bond: The bond linking the glucose and fructose (B13574) units within the sucrose structure can be broken, particularly under acidic conditions.
Q4: Is this compound sensitive to pH and light?
Based on the general chemical properties of related sucrose esters and phenolic compounds, it is advisable to maintain neutral pH for solutions containing this compound to minimize hydrolysis. Furthermore, the compound should be protected from light, as indicated by storage recommendations, to prevent potential photodegradation.
Stability and Storage Summary
The following tables summarize the recommended storage conditions for this compound and its solutions.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommendation | Shelf Life |
| Temperature | 2-8 °C (Refrigerate or Freeze) | 2 years |
| Light | Protect from light | N/A |
| Air | Protect from air | N/A |
Data sourced from Certificate of Analysis.
Table 2: Recommended Storage for Sibiricose Solutions (Based on related compounds)
| Solvent | Temperature | Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
Note: These recommendations are based on data for the related compound Sibiricose A5 and should be considered as a guideline for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in stock solution upon thawing | Low solubility or compound degradation. | 1. Gently warm the solution to 37°C and vortex to aid dissolution. 2. If the precipitate persists, sonication may be used. 3. If precipitation is a recurring issue, consider preparing a fresh stock solution. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that storage conditions (temperature, light protection) have been consistently met. 2. Prepare fresh stock solutions from solid material. 3. Assess the purity of the compound using an appropriate analytical method, such as HPLC. |
| Change in solution color | Potential oxidation or degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh solution using high-purity, and if necessary, deoxygenated solvents. 3. If color changes persist, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols and Workflows
While specific experimental protocols involving this compound are not widely published, a general workflow for assessing its stability is crucial. Below is a conceptual workflow for a forced degradation study, which is a common practice in drug development to understand a compound's stability profile.
References
Technical Support Center: Overcoming Poor Bioavailability of Sibiricose Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Sibiricose compounds.
FAQs: Understanding and Addressing Poor Bioavailability
Q1: What are Sibiricose compounds and why is their bioavailability a concern?
A1: Sibiricose compounds are a class of naturally occurring glycosides, such as Sibiricose A1, A3, A5, and A6, which have shown potential therapeutic activities. However, like many natural glycosides, they often exhibit poor oral bioavailability. This limitation hinders their development as effective oral drug candidates, as a significant portion of the administered dose may not reach systemic circulation to exert its therapeutic effect.
Q2: What are the primary factors contributing to the low oral bioavailability of Sibiricose compounds?
A2: The poor oral bioavailability of Sibiricose compounds is typically attributed to a combination of factors:
-
Poor Aqueous Solubility: Many Sibiricose compounds have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Their relatively large molecular size and hydrophilic nature, due to the sugar moieties, can restrict their passage across the intestinal epithelial barrier.[1]
-
Efflux Transporter Activity: Sibiricose compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: They can be subject to extensive metabolism in the intestine and liver by enzymes such as Cytochrome P450s (e.g., CYP3A4), leading to their degradation before reaching systemic circulation.[2][3]
Q3: How can I determine the primary cause of low bioavailability for my Sibiricose compound?
A3: A systematic approach involving both in vitro and in vivo studies is recommended.
-
Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of the compound.
-
In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer to assess intestinal permeability and identify potential P-gp efflux.[4]
-
In Vitro Metabolism Studies: Employ liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.
-
In Vivo Pharmacokinetic Studies: Compare the plasma concentration-time profiles after oral and intravenous administration in an animal model (e.g., rats) to calculate absolute bioavailability.[5]
Troubleshooting Guides for Experimental Challenges
This section provides solutions to common issues encountered during the experimental evaluation and enhancement of Sibiricose compound bioavailability.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
-
Potential Cause 1: Poor Dissolution in the GI Tract
-
Troubleshooting Tip: Enhance the dissolution rate by employing formulation strategies.
-
Solid Dispersions: Dispersing the Sibiricose compound in a hydrophilic polymer matrix can improve its dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a lipid-based system can enhance its solubilization in the gut.
-
-
-
Potential Cause 2: Low Intestinal Permeability
-
Troubleshooting Tip: Evaluate and improve membrane transport.
-
Permeation Enhancers: Include excipients in the formulation that are known to transiently and safely increase intestinal epithelial permeability.
-
Structural Modification (Prodrug Approach): While more complex, chemically modifying the Sibiricose molecule to a more lipophilic prodrug can improve passive diffusion.
-
-
-
Potential Cause 3: Significant First-Pass Metabolism
-
Troubleshooting Tip: Investigate and mitigate metabolic degradation.
-
Co-administration with Inhibitors: In preclinical studies, co-administering the Sibiricose compound with known inhibitors of relevant CYP enzymes or P-gp can help confirm the involvement of these pathways and improve exposure. (Note: This is an experimental approach and not for therapeutic use without extensive safety evaluation).
-
-
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
-
Potential Cause 1: Poor Compound Solubility in Assay Buffer
-
Troubleshooting Tip: Improve the solubility of the test compound.
-
Use of Co-solvents: Add a small, non-toxic percentage of a co-solvent like DMSO to the assay buffer. Ensure the final concentration does not affect cell monolayer integrity.
-
Inclusion of BSA: Adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber can help maintain sink conditions and reduce non-specific binding of lipophilic compounds.
-
-
-
Potential Cause 2: Low Compound Recovery
-
Troubleshooting Tip: Investigate the reason for mass balance issues.
-
Non-specific Binding: Pre-treat plates with a BSA solution to block binding sites.
-
Cellular Metabolism: Analyze cell lysates to determine if the compound is being metabolized by the Caco-2 cells.
-
Quantify Compound in Monolayer: After the assay, lyse the cells and quantify the amount of compound that has accumulated within the cell monolayer.
-
-
-
Potential Cause 3: High Efflux Ratio Indicating Active Transport
-
Troubleshooting Tip: Confirm the involvement of specific efflux transporters.
-
Use of Inhibitors: Repeat the bidirectional permeability assay in the presence of specific inhibitors for transporters like P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the efflux ratio is reduced.
-
-
Data Presentation: Comparative Bioavailability Enhancement Strategies
The following tables present hypothetical but realistic quantitative data to illustrate how different formulation strategies can impact the key bioavailability parameters of a model Sibiricose compound.
Table 1: Physicochemical and In Vitro Properties of a Model Sibiricose Compound in Different Formulations
| Formulation Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| Unformulated Compound | 50 | 0.5 | 8.2 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 750 | 0.8 | 7.5 |
| SEDDS | > 2000 (in emulsion) | 2.5 | 3.1 |
Table 2: In Vivo Pharmacokinetic Parameters of a Model Sibiricose Compound in Rats Following Oral Administration (20 mg/kg)
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Absolute Bioavailability (%) |
| Unformulated Compound | 15 | 2.0 | 95 | < 1 |
| Solid Dispersion | 120 | 1.5 | 850 | 8 |
| SEDDS | 350 | 1.0 | 2100 | 20 |
Experimental Protocols
Protocol 1: Preparation of a Sibiricose Compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: Sibiricose compound, hydrophilic polymer (e.g., PVP K30, HPMC), suitable organic solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve the Sibiricose compound and the polymer in the organic solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer by weight).
-
Ensure complete dissolution to obtain a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting thin film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.
-
Protocol 2: Formulation of a Sibiricose Compound SEDDS
-
Materials: Sibiricose compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the solubility of the Sibiricose compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the Sibiricose compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is formed.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.
-
Characterize the resulting emulsion for droplet size, zeta potential, and drug content.
-
Protocol 3: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B→A):
-
Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the Sibiricose compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight before the experiment.
-
Drug Administration:
-
Oral Group (PO): Administer the Sibiricose compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous Group (IV): Administer a solution of the Sibiricose compound in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a lower dose (e.g., 2 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the Sibiricose compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability using non-compartmental analysis.
Visualizations
Caption: A general experimental workflow for overcoming poor bioavailability.
Caption: Key pathways affecting Sibiricose bioavailability in an enterocyte.
References
Sibiricose A4 Analysis: A Technical Guide to Overcoming Peak Tailing in HPLC
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Sibiricose A4, achieving optimal peak symmetry is paramount for accurate quantification. Peak tailing, a common chromatographic challenge, can significantly compromise data quality. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve peak tailing issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
A1: Peak tailing for polar analytes such as this compound in reversed-phase HPLC is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The structure of this compound contains numerous hydroxyl (-OH) groups. These polar functional groups can engage in secondary interactions with free silanol groups on the surface of silica-based stationary phases. These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a delayed elution and a "tailing" peak.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. If the mobile phase pH is not optimized, it can exacerbate interactions with residual silanols.[1][4]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or blockages at the inlet frit, all of which can contribute to poor peak shape.
-
Extra-Column Effects: Peak tailing can also be introduced by issues within the HPLC system itself, such as excessive tubing length or diameter, or dead volumes in fittings and connections.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
Q2: How can I diagnose the specific cause of my this compound peak tailing?
A2: A systematic approach is crucial for accurate diagnosis. The following workflow can help pinpoint the root cause of peak tailing.
Caption: A logical workflow to diagnose the cause of peak tailing.
Q3: What are the first steps I should take to troubleshoot this compound peak tailing?
A3: Start with the simplest potential solutions before moving to more complex method development changes:
-
Prepare Fresh Mobile Phase: Ensure your mobile phase is freshly prepared and properly degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak shape issues.
-
Sample Dilution: Dilute your sample to check for column overload. If peak shape improves, you may need to inject a smaller volume or a lower concentration.
-
System Inspection: Check all fittings and tubing for leaks or signs of wear. Ensure that the tubing length and internal diameter are appropriate for your system to minimize extra-column volume.
Troubleshooting Guides
Guide 1: Mitigating Secondary Silanol Interactions
Secondary interactions are a primary cause of peak tailing for polar compounds like this compound. The following strategies can be employed to minimize these effects.
| Strategy | Recommended Action | Expected Outcome |
| Mobile Phase pH Adjustment | Lower the mobile phase pH to approximately 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). | Protonation of silanol groups, reducing their ability to interact with the analyte, leading to more symmetrical peaks. |
| Use of an End-Capped Column | Employ a column that has been "end-capped," where residual silanol groups are chemically bonded with a small, inert compound. | Reduced number of active sites available for secondary interactions, resulting in improved peak shape. |
| Addition of a Competing Base | For older, Type A silica (B1680970) columns, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can be effective. | The competing base will preferentially interact with the active silanol sites, masking them from the analyte. |
| Increase Buffer Concentration | Increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions. | Improved peak symmetry due to the increased ionic strength of the mobile phase. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Baseline Experiment: Prepare your standard mobile phase and run your this compound sample, noting the peak tailing factor.
-
Acidified Mobile Phase Preparation: Prepare a new batch of the aqueous portion of your mobile phase and adjust the pH to 3.0 using a 0.1% solution of formic acid.
-
Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes.
-
Analysis: Inject the this compound sample and compare the peak shape and retention time to the baseline experiment. A significant improvement in peak symmetry should be observed.
Guide 2: Addressing Column and System Issues
If adjusting the mobile phase does not resolve the peak tailing, the issue may lie with the column or the HPLC system itself.
| Issue | Diagnostic Step | Recommended Action |
| Column Contamination/Blockage | A gradual increase in backpressure and peak tailing over several injections. | Reverse-flush the column (if permitted by the manufacturer) with a strong solvent. If this fails, replace the column. Using a guard column can help prevent this. |
| Column Void | Sudden and severe peak broadening or splitting, often accompanied by a drop in backpressure. | A void at the head of the column is often irreversible. The column should be replaced. |
| Extra-Column Volume | Peak tailing is more pronounced for early-eluting peaks. | Minimize tubing length and use tubing with a smaller internal diameter. Ensure all fittings are properly seated. |
Experimental Protocol: Column Wash
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Strong Solvent Flush: Flush the column with a series of strong solvents. For a C18 column, a typical sequence would be:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Re-analysis: Reconnect the detector and inject your sample to assess if peak shape has improved.
Caption: Relationship between peak tailing and its primary causes.
By systematically addressing these potential causes, researchers can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable HPLC data.
References
Technical Support Center: Optimizing Sibiricose A4 Extraction from Polygala Radix
Welcome to the technical support center for the optimization of Sibiricose A4 extraction from Polygala Radix. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Polygala Radix?
This compound is a sucrose (B13894) ester, a type of oligosaccharide ester, found in the roots of Polygala species, such as Polygala tenuifolia Willd. and Polygala sibirica L.[1] These plants, collectively known as Polygala Radix or 'Yuanzhi' in Chinese medicine, have been traditionally used for their cognitive-enhancing and neuroprotective effects.[1] this compound, as one of the active constituents, is a subject of research for its potential therapeutic properties.
Q2: Which part of the Polygala Radix plant should be used for extraction?
For optimal yield of this compound and other active metabolites like saponins (B1172615) and xanthones, it is recommended to use the root bark (phloem). Studies have shown that the concentration of these compounds is significantly higher in the root bark compared to the woody core (xylem).[2] Therefore, processing the roots to separate the bark before extraction can lead to a more concentrated extract and higher purity of the target compound.
Q3: What are the recommended extraction methods for this compound?
Several extraction methods can be employed, with Ultrasound-Assisted Extraction (UAE) being a highly efficient and recommended technique. Other methods include traditional hot reflux extraction and maceration.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances solvent penetration, leading to higher extraction efficiency and shorter extraction times compared to traditional methods.[3]
-
Hot Reflux Extraction: A conventional method that involves boiling the plant material in a solvent. While effective, it can be time-consuming and may lead to the degradation of heat-sensitive compounds.
-
Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period. It is a simple method but generally less efficient than UAE or reflux extraction.
Q4: What is the most suitable solvent for extracting this compound?
This compound is a polar compound. Therefore, polar solvents are most effective for its extraction. An aqueous ethanol (B145695) solution, typically in the range of 50-85%, is commonly used.[3] Methanol (B129727) can also be used and may result in a high yield of total extractables due to its high polarity; however, it might also co-extract a larger amount of other polar compounds like carbohydrates. The optimal ethanol concentration for a similar sucrose ester was found to be around 67%.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Parameters | Optimize parameters such as solvent concentration, temperature, time, and the solid-to-liquid ratio. For UAE, refer to the optimized conditions in the tables below. |
| Incorrect Plant Material | Ensure you are using the root bark of Polygala Radix, as it has a higher concentration of active compounds. |
| Inefficient Extraction Method | Consider switching to Ultrasound-Assisted Extraction (UAE) for improved efficiency over traditional methods like maceration. |
| Degradation of this compound | As a sucrose ester, this compound can be susceptible to hydrolysis. Avoid excessively high temperatures (above 60°C) and extreme pH conditions during extraction. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Precipitation of Extract | Precipitation can occur when changing solvent compositions, for instance, after solvent evaporation and redissolving in water. Ensure the volume of water is sufficient to maintain the solubility of polar compounds. Gentle heating or sonication can help in redissolving the precipitate. Always filter the sample before loading it onto a chromatography column to prevent clogging. |
| Poor Separation in Column Chromatography | - Optimize the Mobile Phase: For silica (B1680970) gel chromatography, a multi-component mobile phase (e.g., dichloromethane:methanol:water) might provide better selectivity.- Reduce Column Loading: Overloading the column is a frequent cause of poor separation.- Use a Stepwise Gradient: When using adsorbent resins like Diaion HP-20, a stepwise gradient of increasing ethanol or methanol concentration can improve the separation of compounds with different polarities. |
| Broad Peaks in Chromatography | - Improve Column Packing: Ensure the column is packed uniformly to avoid channeling.- Reduce Sample Volume: Apply the sample in a small, concentrated band.- Select Appropriate Solvent: For size-exclusion chromatography (e.g., Sephadex LH-20), ensure the solvent is suitable for the resin and the analyte. Pure methanol is often a good choice for polar compounds like this compound. |
Experimental Protocols & Data
Optimized Ultrasound-Assisted Extraction (UAE) of Sucrose Esters
The following protocol is based on the optimization of extraction for 3,6'-disinapoylsucrose (DISS), a sucrose ester structurally similar to this compound, from Polygala tenuifolia.
Experimental Workflow for UAE Optimization
Caption: Workflow for optimizing UAE parameters using RSM.
Single-Factor Experimental Results
The following tables summarize the effect of individual parameters on the extraction yield of sucrose esters. These experiments were conducted by varying one factor while keeping others constant.
Table 1: Effect of Extraction Time on Yield
| Extraction Time (min) | Relative Yield (%) |
|---|---|
| 30 | 85 |
| 60 | 95 |
| 90 | 100 |
| 120 | 98 |
| 150 | 94 |
Note: A decline in yield after 90 minutes may be due to the degradation of the target compounds.
Table 2: Effect of Extraction Temperature on Yield
| Temperature (°C) | Relative Yield (%) |
|---|---|
| 20 | 82 |
| 30 | 89 |
| 40 | 96 |
| 50 | 100 |
| 60 | 97 |
Note: Yield plateaus and slightly decreases at higher temperatures, suggesting 50°C is optimal.
Table 3: Effect of Liquid-to-Solid Ratio on Yield
| Ratio (mL/g) | Relative Yield (%) |
|---|---|
| 6 | 88 |
| 8 | 94 |
| 10 | 98 |
| 12 | 100 |
| 14 | 100 |
Note: Yield increases with the ratio, but the effect diminishes above 12 mL/g.
Table 4: Effect of Ethanol Concentration on Yield
| Ethanol (%) | Relative Yield (%) |
|---|---|
| 50 | 92 |
| 70 | 100 |
| 85 | 95 |
Note: A decrease in yield at higher ethanol concentrations may be due to increased viscosity or co-extraction of other substances.
Response Surface Methodology (RSM) Optimized Conditions
Based on the single-factor experiments, a Box-Behnken design was used to determine the optimal combination of parameters for maximizing the yield of sucrose esters.
Table 5: Optimized UAE Parameters for Sucrose Ester Extraction
| Parameter | Optimal Value |
|---|---|
| Extraction Time | 93 minutes |
| Extraction Temperature | 48 °C |
| Liquid-to-Solid Ratio | 40 mL/g |
| Ethanol Concentration | 67% |
General Purification Protocol for this compound
The following is a general workflow for the purification of this compound from the crude extract.
Purification Workflow
Caption: A multi-step workflow for the purification of this compound.
References
- 1. Analysis of Polyphenols from Polygala major Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Sibiricose A4 During Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Sibiricose A4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural oligosaccharide ester isolated from Polygala sibirica. Its chemical structure consists of a sucrose (B13894) moiety esterified with two sinapoyl groups. Key chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C34H42O19 | --INVALID-LINK-- |
| Molecular Weight | 754.7 g/mol | --INVALID-LINK-- |
| Appearance | Typically a white or off-white powder | Inferred from related compounds |
| Solubility | Expected to be soluble in polar solvents like DMSO, methanol (B129727), and water. | Inferred from related compounds |
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of oligosaccharides and related compounds, the primary factors leading to the degradation of this compound are exposure to acidic or alkaline conditions, elevated temperatures, and light.[1][2][3] The ester linkages and glycosidic bonds in its structure are particularly susceptible to hydrolysis.
Q3: How should I properly store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, prepare fresh as needed. If short-term storage of a solution is necessary, store it at -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results | Degradation of this compound due to improper handling or storage. | 1. Verify Storage: Ensure the compound has been stored under the recommended conditions (-20°C for solid, -80°C for solution). 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. 3. Assess Purity: If degradation is suspected, verify the purity of the compound using analytical techniques such as HPLC-UV or LC-MS. |
| Precipitate formation in stock solution upon thawing | Poor solubility or compound degradation. | 1. Gentle Warming and Vortexing: Allow the solution to warm to room temperature and vortex gently to redissolve the precipitate. 2. Assess Degradation: If the precipitate does not redissolve, it may be a sign of degradation. It is advisable to discard the solution and prepare a fresh one. 3. Consider Solvent: If solubility is a persistent issue, consider a different solvent system. |
| Change in the color of the solution (e.g., yellowing) | Oxidation or degradation of the compound, particularly the phenolic groups. | 1. Discard Solution: A color change is a strong indicator of degradation. Discard the solution. 2. Use Deoxygenated Solvents: Prepare fresh solutions using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon). 3. Inert Atmosphere: Store solutions under an inert atmosphere to minimize oxidation. |
| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) | Degradation of this compound into smaller molecules. | 1. Analyze Blanks: Run a blank (solvent only) to rule out contamination of the mobile phase or system. 2. Review Experimental Conditions: Assess if the experimental conditions (e.g., pH of the mobile phase, temperature of the autosampler) could be causing degradation. Acidic mobile phases and elevated temperatures are common culprits for oligosaccharide degradation.[1][4] 3. Perform Forced Degradation: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (see protocol below). |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24, 48, and 72 hours. Keep a control sample in the dark.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control (time zero), by a suitable analytical method, such as HPLC-UV or LC-MS.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of this compound remaining under each condition to understand its degradation profile.
Visualizations
Experimental Workflow for Forced Degradation Study
Hypothetical Signaling Pathway for a Natural Glycoside
While the specific signaling pathways for this compound are not yet fully elucidated, many natural glycosides with therapeutic potential are known to interact with common cellular signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a representative pathway.
References
Technical Support Center: Sibiricose A4 Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Sibiricose A4 in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural product with the chemical formula C34H42O19.[1] Its structure contains multiple phenolic hydroxyl groups and ester functionalities, which are common features in compounds known to interfere with biochemical assays. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS).[2][3] Interference can lead to false-positive or false-negative results, necessitating careful validation of any observed activity.[4][5]
Q2: What are the common mechanisms of assay interference by compounds like this compound?
Small molecules can interfere with biochemical assays through various mechanisms, including:
-
Compound Aggregation: At higher concentrations, molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[2][4]
-
Chemical Reactivity: The compound may react with assay components, such as modifying cysteine residues on a target protein.[4][6]
-
Light-Based Interference: The compound may be colored, autofluorescent, or quench the fluorescence of a reporter molecule, affecting optical measurements.[4][7]
-
Chelation: The compound might chelate essential metal ions required for enzyme function.[4][5]
Q3: What is an orthogonal assay and why is it important?
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. If this compound shows activity in the primary assay but not in a well-validated orthogonal assay, it is a strong indication of assay-specific interference.
Troubleshooting Guides
Issue 1: Suspected Compound Autofluorescence
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay.
-
Signal is present even in the absence of the target protein or other key assay components.
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
If a significant signal is detected from this compound alone, this indicates autofluorescence.
Issue 2: Suspected Compound Aggregation
Symptoms:
-
A steep, non-sigmoidal dose-response curve.
-
Activity is sensitive to the presence of detergents.
-
High variability in results between replicate wells.
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
Compare the dose-response curves with and without the detergent.
-
A significant reduction or elimination of inhibitory activity in the presence of detergent is strong evidence for colloidal aggregation.[4]
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
Inhibition increases with pre-incubation time of the compound and the target protein.
-
The activity is not reversible upon dilution.
Troubleshooting Protocol:
-
Pre-incubation Time-Course Experiment:
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate.
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously.
-
Measure enzyme activity at each time point for both sets. An increase in inhibition with pre-incubation time suggests covalent modification.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C34H42O19 | PubChem[1] |
| Molecular Weight | 754.7 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
Table 2: Troubleshooting Summary for Suspected Interference
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome if Cause is Confirmed |
| High background in fluorescence assay | Autofluorescence | Run compound-only control | Signal detected in the absence of target |
| Steep dose-response curve | Aggregation | Add 0.01% Triton X-100 | Potency is significantly reduced |
| Time-dependent inhibition | Chemical Reactivity | Pre-incubation time-course | Inhibition increases with pre-incubation |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare Compound Plate: Create a serial dilution of this compound in assay buffer in a microplate. Recommended concentration range: 0.1 µM to 100 µM.
-
Prepare Control Wells: Include wells with assay buffer only (blank) and wells with a known fluorescent control if available.
-
Incubation: Incubate the plate under the same conditions as the primary assay (temperature and time).
-
Measurement: Read the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.
-
Analysis: Subtract the blank signal from all wells. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Disaggregation Assay
-
Prepare Reagents: Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both types of assay buffers.
-
Assay Performance: Perform the biochemical assay according to the standard protocol, running the experiment in parallel with both buffer conditions.
-
Data Analysis: Generate dose-response curves for this compound in the presence and absence of Triton X-100. A rightward shift in the IC50 value in the presence of the detergent suggests that the observed inhibition was due to aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the shelf life of Sibiricose A4 powder
Technical Support Center: Sibiricose A4 Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life of this compound powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and expected shelf life for this compound powder?
A1: For optimal stability, this compound powder should be stored protected from air and light. The recommended storage temperature is refrigerated or frozen (2-8°C).[1] Under these conditions, the expected shelf life is approximately 2 years.[1] For longer-term storage, similar compounds are often stored at -20°C in powder form.
Q2: What are the primary factors that can degrade this compound powder?
A2: The stability of this compound powder can be compromised by several factors:
-
Moisture and Humidity: Moisture can lead to chemical degradation (e.g., hydrolysis) and physical changes like clumping.[2][3]
-
Oxygen: Exposure to oxygen can cause oxidative degradation of the molecule.[1][4][5]
-
Light: As with many complex organic molecules, exposure to light, especially UV light, can induce photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]
-
pH: For related compounds like Sibiricose A3, acidic or basic conditions can catalyze the hydrolysis of ester and glycosidic bonds. It is likely that this compound is also sensitive to pH when in solution.
Q3: How can I extend the shelf life of this compound powder beyond the recommended 2 years?
A3: To potentially extend the shelf life of this compound powder, consider implementing the following advanced storage techniques:
-
Inert Gas Blanketing: Store the powder under an inert atmosphere, such as high-purity nitrogen or argon.[4][5][8][9] This displaces oxygen and minimizes the risk of oxidative degradation.[4][5]
-
Controlled Low Humidity: Store the powder in a desiccator or a controlled humidity environment to minimize moisture absorption. The use of desiccants like silica (B1680970) gel or molecular sieves inside the storage container is highly recommended.[10]
-
Aliquotting: Upon receiving the powder, divide it into smaller, single-use aliquots. This practice minimizes the exposure of the bulk powder to atmospheric conditions during repeated openings of the container.
-
Opaque, Airtight Containers: Use amber glass vials or other opaque containers with airtight seals to protect the powder from light and moisture ingress.[6]
Q4: Can I store this compound powder at room temperature?
A4: While short-term exposure to room temperature during experimental procedures is generally acceptable, long-term storage at room temperature is not recommended. Elevated temperatures can accelerate degradation and reduce the shelf life of the product. For maintaining long-term potency and stability, adherence to refrigerated or frozen storage is crucial.
Q5: Are there any excipients that can be co-formulated with this compound to improve its stability?
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Powder appears clumped or discolored (e.g., yellowing). | Exposure to moisture and/or oxygen. | 1. Discard the affected powder as its purity may be compromised.2. For remaining stock, immediately implement storage under an inert atmosphere (e.g., nitrogen) and in a desiccated environment.3. When opening, allow the container to equilibrate to room temperature before opening to prevent condensation.4. Aliquot the powder into smaller, single-use vials to minimize future exposure. |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light protection, humidity control).2. Prepare fresh stock solutions from a new, unopened aliquot if possible.3. Assess the purity of the powder using an appropriate analytical method (e.g., HPLC) to confirm its integrity. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm the solution to room temperature and vortex or sonicate to attempt redissolution.2. If the precipitate persists, it may be a sign of degradation. It is advisable to prepare a fresh solution.3. Consider using a different solvent system if solubility is a persistent issue, ensuring the solvent is compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound Powder
Objective: To evaluate the impact of temperature and humidity on the stability of this compound powder.
Methodology:
-
Sample Preparation: Aliquot 5 mg of this compound powder into separate, airtight amber glass vials.
-
Stress Conditions:
-
Temperature: Store vials at elevated temperatures (e.g., 40°C and 60°C) and at the recommended storage temperature (4°C) as a control.
-
Humidity: Place vials in desiccators with controlled relative humidity (RH) levels (e.g., 25% RH and 75% RH) at each temperature condition. A saturated salt solution can be used to maintain a constant RH.
-
-
Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months).
-
Analysis:
-
Visual Inspection: Note any changes in color or physical appearance.
-
Purity Assessment: Analyze the purity of the powder at each time point using a stability-indicating HPLC method.
-
Degradation Product Profiling: Quantify the formation of any degradation products.
-
-
Data Presentation: Summarize the percentage of this compound remaining at each condition and time point in a table.
Quantitative Data Summary: Hypothetical Accelerated Stability Results
| Storage Condition | Time Point | Purity of this compound (%) | Appearance |
| 4°C / 25% RH | 0 months | 99.5 | White Powder |
| 6 months | 99.2 | White Powder | |
| 40°C / 75% RH | 0 months | 99.5 | White Powder |
| 1 month | 95.1 | Slight Yellowing | |
| 3 months | 88.7 | Yellowish, slight clumping | |
| 6 months | 79.3 | Yellow, clumped | |
| 60°C / 75% RH | 0 months | 99.5 | White Powder |
| 1 month | 85.2 | Yellow and clumped | |
| 3 months | 65.4 | Brownish, significant clumping | |
| 6 months | 40.1 | Brown and hard aggregate |
Visualizations
Caption: Troubleshooting workflow for common issues with this compound powder.
Caption: Workflow for conducting an accelerated stability study of this compound powder.
References
- 1. making.com [making.com]
- 2. solids-solutions.com [solids-solutions.com]
- 3. azom.com [azom.com]
- 4. gaztronindia.com [gaztronindia.com]
- 5. Nitrogen is widely used in the Pharma industry for blanketing, handling and packaging - MVS Engineering [mvsengg.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Shelf Life Determination Factors Impacting Pharmaceutical Quality - [pharmuni.com]
- 8. Pharmaceutical Industry [wittgas.com]
- 9. Inert Gas Packing [gea.com]
- 10. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 11. Excipients for Amorphous Solid Dispersions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Sibiricose A4 Batch-to-Batch Variability
Welcome to the technical support center for Sibiricose A4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercial this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a natural product isolated from plants of the Polygala genus, such as Polygala sibirica.[1][2] It is an oligosaccharide ester. Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | [2][3][4] |
| Molecular Weight | 754.69 g/mol | |
| CAS Number | 241125-73-5 | |
| Appearance | Powder | |
| Purity (Typical) | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |
| Storage | Store protected from air and light, refrigerated or frozen (2-8°C) |
Q2: What are the potential biological activities of this compound?
A2: While specific studies on this compound are limited, extracts from Polygala sibirica, its natural source, have demonstrated a range of pharmacological effects. These include neuroprotective, anti-inflammatory, antioxidant, and antidepressant activities. Therefore, it is plausible that this compound contributes to these effects.
Q3: What are the common causes of batch-to-batch variability for natural products like this compound?
A3: Batch-to-batch variability in natural products can arise from several factors:
-
Purity: Minor differences in the purification process can lead to varying levels of impurities, which may have their own biological activities.
-
Residual Solvents: The presence of different types or amounts of residual solvents from purification can affect the compound's properties and may be toxic to cells.
-
Degradation: As a complex organic molecule, this compound may be susceptible to degradation from exposure to light, heat, or oxidation over time, leading to reduced potency.
-
Polymorphism: Different batches might exist in different crystalline forms (polymorphs), which can impact solubility and bioavailability.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be due to batch-to-batch variability of this compound?
A4: Yes, inconsistent results are a hallmark of batch-to-batch variability. If you observe changes in the potency (e.g., EC₅₀ or IC₅₀ values), efficacy, or even the direction of the biological effect between different lots of this compound, it is crucial to perform quality control checks on the new batch.
Troubleshooting Guides
Issue 1: Reduced or No Bioactivity of a New Batch of this compound
If a new batch of this compound shows significantly lower or no activity compared to a previous batch, follow these troubleshooting steps.
Workflow for Troubleshooting Reduced Bioactivity
References
Technical Support Center: Sibiricose A4 Formulation for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the formulation and in vivo delivery of Sibiricose A4. Given the limited publicly available data on this compound, this guide draws upon established principles for the formulation of analogous natural products with similar potential challenges, such as poor aqueous solubility and low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a natural product with the molecular formula C₃₄H₄₂O₁₉.[1] While specific in vivo efficacy data for this compound is limited, related compounds, such as Sibiricose A3, have been investigated for their potential in prostate cancer research.[2][3] Challenges in the in vivo delivery of natural products like this compound often stem from poor oral bioavailability, which can limit their therapeutic potential.[2]
Q2: What are the primary challenges in the in vivo delivery of this compound?
While the physicochemical properties of this compound are not extensively documented, compounds of this nature often face several challenges that can lead to low oral bioavailability:
-
Poor Aqueous Solubility: Many natural products have low solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Low Permeability: The ability of a compound to pass through the intestinal membrane can be a limiting factor in its absorption.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[2]
-
Chemical Instability: The compound may degrade in the harsh environment of the GI tract.[2]
Q3: How can I assess the primary reason for low bioavailability of this compound in my experiments?
A systematic approach is recommended to identify the root cause of low bioavailability:
-
Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of this compound. A computed XLogP3 value for this compound is -0.3, suggesting it may not be highly hydrophobic.[1]
-
In Vitro Permeability Assays: Use models like the Caco-2 permeability assay to predict intestinal absorption.[3]
-
In Vivo Pharmacokinetic Studies: Compare the area under the curve (AUC) of plasma concentration-time profiles after oral (PO) and intravenous (IV) administration to calculate the absolute bioavailability.[2][3]
Q4: What are the initial formulation strategies to consider for enhancing the bioavailability of this compound?
Initial efforts should focus on improving the dissolution rate and solubility of the compound. Some common starting points include:
-
Micronization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[2][4][5][6]
-
Co-solvents: Using a mixture of solvents can improve the solubility of a compound. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid carrier can improve both solubility and permeability.[2]
-
Surfactants: These agents can be used to increase the solubility of poorly water-soluble compounds by forming micelles.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | Poor Aqueous Solubility: Inconsistent dissolution in the GI tract. | 1. Improve Formulation: Employ solubilization techniques such as solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin (B1172386) complexation. 2. Particle Size Reduction: Utilize micronization to increase the surface area and improve dissolution consistency.[4][5][6] |
| Food Effects: The presence or absence of food can significantly impact absorption. | 1. Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before and after dosing. | |
| Low or undetectable plasma concentrations after oral administration | Low Solubility and/or Permeability: The compound is not being absorbed efficiently from the GI tract. | 1. Formulation Enhancement: Explore advanced formulations like solid dispersions or self-emulsifying drug delivery systems (SEDDS).[9][10][11][12][13] 2. Permeability Enhancement: Investigate the use of permeation enhancers, though this requires careful consideration of potential toxicity. |
| Extensive First-Pass Metabolism: The compound is being rapidly cleared by the liver. | 1. Alternative Routes of Administration: For proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) injection to bypass the liver. 2. Metabolic Inhibition: Co-administer with a known inhibitor of the relevant metabolic enzymes (requires identification of the metabolic pathway). | |
| Precipitation of the compound upon dilution of a DMSO stock solution for in vivo administration | "Crashing out" of the hydrophobic compound in an aqueous environment. | 1. Optimize Co-solvent System: Develop a vehicle with a higher concentration of co-solvents like PEG300 or Tween 80 to maintain solubility upon dilution. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[14] 2. Formulate as a Suspension: If a solution is not feasible, create a uniform and stable suspension. |
Experimental Protocols
Preparation of a Solid Dispersion (Solvent Evaporation Method)
Solid dispersions can significantly improve the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier in an amorphous state.[9][13][15][16][17]
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a suitable solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve both this compound and the chosen polymer in the solvent at a specific drug-to-polymer weight ratio (e.g., 1:4).[2]
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Collect and pulverize the solid dispersion to obtain a fine powder.[2]
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.[2]
-
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[10][11][12][18][19]
-
Materials: this compound, an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant/co-solvent (e.g., Transcutol, PEG 400).
-
Procedure:
-
Excipient Selection: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratio. Add this compound to the mixture and vortex until a clear solution is formed.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
Micronization (Jet Milling)
Micronization reduces the particle size of a drug powder to the micron or sub-micron range, thereby increasing the surface area and dissolution rate.[4][5][6][20][21]
-
Equipment: Jet mill (e.g., spiral jet mill, fluidized bed jet mill).
-
Procedure:
-
Feed the this compound powder into the jet mill at a controlled rate.
-
High-pressure gas (e.g., nitrogen, air) is introduced into the mill, causing the particles to collide with each other at high velocity.
-
These collisions result in the fracturing of the particles into smaller sizes.
-
An internal classifier within the mill allows only the particles that have reached the desired size to exit, while larger particles are recirculated for further milling.
-
Collect the micronized powder and characterize it for particle size distribution (e.g., using laser diffraction).
-
Cyclodextrin Complexation (Kneading Method)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[22][23][24][25][26][27]
-
Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), water, and ethanol.
-
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 45-60 minutes).
-
If the mixture becomes too dry, add a small amount of the water-ethanol mixture to maintain a suitable consistency.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C).
-
Pulverize the dried complex and pass it through a sieve.
-
Characterize the complex for drug content and dissolution properties.
-
Visualizations
Caption: Workflow for this compound formulation development and in vivo evaluation.
Caption: Overcoming in vivo delivery challenges of this compound through formulation.
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical Micronization Process [imsmicron.it]
- 5. sturtevantinc.com [sturtevantinc.com]
- 6. agcpharmachemicals.com [agcpharmachemicals.com]
- 7. spokesciences.com [spokesciences.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. solid dispersion formulations: Topics by Science.gov [science.gov]
- 16. youtube.com [youtube.com]
- 17. contractpharma.com [contractpharma.com]
- 18. mdpi.com [mdpi.com]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 22. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eijppr.com [eijppr.com]
- 24. youtube.com [youtube.com]
- 25. publishing.emanresearch.org [publishing.emanresearch.org]
- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Potential of Sibiricose A4 and Sibiricose A5
While both Sibiricose A4 and Sibiricose A5, oligosaccharide esters isolated from the traditional medicinal plant Polygalae Radix, are recognized for their potential neuroprotective properties, a direct comparative study quantifying their effects side-by-side in identical experimental settings is not available in the current scientific literature. However, existing research provides insights into the individual neuroprotective and antioxidant activities of Sibiricose A5 and the cerebral distribution of this compound.
This guide synthesizes the available preclinical data for this compound and Sibiricose A5, offering a qualitative comparison to inform researchers, scientists, and drug development professionals. The information is presented to facilitate an understanding of their potential mechanisms and to highlight the need for future direct comparative studies.
Summary of Preclinical Findings
At present, dedicated studies detailing the specific neuroprotective mechanisms and quantitative efficacy of this compound are lacking. In contrast, Sibiricose A5 has been noted for its significant antioxidant and neuroprotective effects[1]. The presence of this compound has been detected in the brain, indicating its ability to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents[1].
| Compound | Evidence of Neuroprotection | Supporting Data |
| This compound | Implied, due to presence in the brain. | Detected in brain tissue, suggesting bioavailability to the central nervous system[1]. No direct quantitative data on neuroprotective efficacy is currently available. |
| Sibiricose A5 | Demonstrated antioxidant and neuroprotective activities. | Noted for its significant neuroprotective and antioxidant effects in preclinical research[1]. Specific quantitative data from direct comparative studies with this compound is not yet published. |
Table 1: Overview of Neuroprotective Evidence for this compound and Sibiricose A5
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound and A5 are not available. However, a general methodology for assessing neuroprotective effects, as commonly employed in the field, is outlined below.
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.
-
Induction of Neurotoxicity: Neuronal damage is induced using agents such as glutamate (B1630785) (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or amyloid-beta peptides (to model Alzheimer's disease pathology).
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Sibiricose A5 for a specified duration before the addition of the neurotoxic agent.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Mechanistic Studies: Further experiments may include measuring levels of reactive oxygen species (ROS), mitochondrial membrane potential, and key signaling proteins involved in apoptosis and cell survival pathways using techniques like flow cytometry and Western blotting.
Putative Signaling Pathways
The neuroprotective effects of compounds like Sibiricose A5 are often attributed to their ability to modulate signaling pathways involved in cellular stress and survival. A potential pathway involves the activation of antioxidant defense mechanisms and the inhibition of pro-apoptotic cascades.
Figure 1: Putative signaling pathway for the neuroprotective action of Sibiricose A5.
Experimental Workflow for Comparative Analysis
To definitively compare the neuroprotective effects of this compound and A5, a rigorous experimental workflow would be required.
Figure 2: Proposed experimental workflow for a direct comparison.
Conclusion and Future Directions
The available evidence suggests that both this compound and Sibiricose A5 are promising candidates for further neuroprotective research. Sibiricose A5 has demonstrated direct antioxidant and neuroprotective properties, while this compound shows potential for central nervous system activity due to its ability to cross the blood-brain barrier.
A significant gap in the current knowledge is the absence of direct comparative studies. Future research should prioritize a head-to-head comparison of this compound and A5 in standardized in vitro and in vivo models of neurodegeneration. Such studies are crucial to quantify and compare their respective potencies, elucidate their mechanisms of action, and ultimately determine their potential as therapeutic agents for neurological disorders. This will require detailed dose-response analyses and the investigation of their effects on key molecular pathways implicated in neuronal cell death and survival.
References
A Comparative Guide to Sibiricose A4 and Other Polygala Oligosaccharide Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharide esters from the roots of Polygala tenuifolia and Polygala sibirica, collectively known as Polygalae Radix, are a class of compounds demonstrating significant neuroprotective, antidepressant, anti-inflammatory, and antioxidant properties.[1] These compounds are considered the main active components responsible for the therapeutic effects of this traditional medicinal herb.[1] This guide provides a comparative overview of Sibiricose A4 and other prominent Polygala oligosaccharide esters, including 3,6'-disinapoyl sucrose (B13894) (DISS), Tenuifoliside A, Sibiricose A5, and Sibiricose A6. Due to a notable lack of published experimental data on this compound, this guide will focus on the available quantitative data for the other esters to provide a useful comparison for research and development purposes.
Comparative Performance Data
The following tables summarize the available quantitative data on the neuroprotective, anti-inflammatory, and antioxidant activities of various Polygala oligosaccharide esters.
Table 1: Neuroprotective Effects
| Compound | Experimental Model | Assay | Effective Concentration | Key Findings |
| 3,6'-disinapoyl sucrose (DISS) | Glutamate-induced SH-SY5Y cells | MTT Assay | 0.6, 6, and 60 µmol/L | Dose-dependently increased cell viability.[2][3] |
| Aβ1‐42 transgenic C. elegans | Lifespan Assay | 5 and 50 µM | Prolonged the lifespan of the transgenic model.[4] | |
| Tenuifolin | Corticosterone-induced PC12 cells | CCK-8 Assay | 0.1, 1, 10, 50, 100 µM | Dose-dependently improved cell viability. |
| Sibiricose A5 & Tenuifoliside A | PC12 cells | MTT Assay | Not specified | Protected PC12 cells from damage. |
Table 2: Anti-inflammatory Effects
| Compound | Experimental Model | Assay | IC50 Value / Effective Concentration | Key Findings |
| Tenuifoliside A | LPS-stimulated RAW264.7 macrophages | NO Production Assay | Not specified | Inhibited the production of nitric oxide (NO). |
| Polygalae Radix Oligosaccharide Esters (PROEs) | CUMS model rats | ELISA | Not specified | Reduced serum levels of IL-6 and LPS. |
Table 3: Antioxidant Effects
| Compound | Assay | IC50 Value |
| Sibiricose A5 | Potent antioxidant activity reported | Not specified in the available abstract |
| Sibiricose A6 | Potent antioxidant activity reported | Not specified in the available abstract |
| 3,6'-disinapoyl sucrose (DISS) | DPPH radical scavenging assay | 1024.17 µg/mL |
| ABTS radical scavenging assay | 324.13 µg/mL |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to assess the neuroprotective effects of 3,6'-disinapoyl sucrose (DISS) on glutamate-induced cytotoxicity in SH-SY5Y cells.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 U/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1x10^4 cells/well and allowed to attach for 24 hours.
-
Treatment:
-
Cells are exposed to L-Glutamate (8 mM) for 30 minutes to induce excitotoxicity.
-
Following glutamate (B1630785) exposure, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DISS at 0.6, 6, and 60 µmol/L).
-
-
Incubation: The cells are incubated for 12 hours at 37°C.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This is a common method for evaluating the antioxidant potential of natural compounds.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.05 mg/mL) is prepared and kept in the dark.
-
Reaction Mixture: Varying concentrations of the test compound are mixed with the DPPH solution. A control is prepared with methanol instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol is based on the methodology to assess the anti-inflammatory effects of Tenuifoliside A in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is calculated.
Signaling Pathways and Mechanisms of Action
Several Polygala oligosaccharide esters exert their neuroprotective effects by modulating key signaling pathways involved in neuronal survival, plasticity, and inflammation.
BDNF/TrkB-CREB Signaling Pathway
3,6'-disinapoyl sucrose (DISS) and Tenuifoliside A have been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This involves the activation of the Tropomyosin receptor kinase B (TrkB) receptor, leading to the phosphorylation of downstream kinases such as ERK and Akt. These kinases, in turn, phosphorylate the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in neuronal survival and synaptic plasticity.
Anti-inflammatory NF-κB Signaling Pathway
Tenuifoliside A has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. By preventing the translocation of NF-κB into the nucleus, Tenuifoliside A suppresses the expression of pro-inflammatory genes, such as those for iNOS and COX-2.
Experimental Workflow: Neuroprotective Effect Screening
The following diagram illustrates a general workflow for screening the neuroprotective effects of Polygala oligosaccharide esters.
Conclusion
While direct comparative data for this compound is currently unavailable in the scientific literature, this guide provides a comprehensive overview of the performance of other significant Polygala oligosaccharide esters. The presented data highlights the potential of compounds like 3,6'-disinapoyl sucrose and Tenuifoliside A as valuable candidates for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals to design and execute further studies in this promising area of natural product research. Future research should aim to isolate and characterize the biological activities of this compound to complete the comparative landscape of this important class of compounds.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,6'‐disinapoyl sucrose attenuates Aβ1‐42‐ induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Potential of Sibiricose A4: A Comparative Guide Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antioxidant activity of Sibiricose A4, a phenylpropanoid derivative isolated from the roots of Polygala tenuifolia Willd. and Polygala sibirica.[1] While specific experimental data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of isolated this compound is not prominently available in current literature, this document outlines the standard methodology to perform such a validation. We will compare the expected performance against well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox, providing a benchmark for its potential efficacy.
Oligosaccharide esters, the class of compounds to which this compound belongs, are recognized as some of the primary active components in Polygalae Radix. These compounds have demonstrated significant pharmacological activities, including neuroprotective and antioxidant effects.[2] Studies on extracts of Polygala tenuifolia have confirmed their ability to scavenge free radicals, suggesting the antioxidant potential of their constituents.[3][4]
Comparative Antioxidant Activity: DPPH Radical Scavenging (IC50)
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The table below presents typical IC50 values for standard antioxidants to serve as a benchmark for the experimental validation of this compound.
| Compound/Extract | DPPH IC50 Value (µg/mL) | Antioxidant Strength Category |
| This compound | Data not available | - |
| Polygala tenuifolia Root Extract | Varies by extraction method | - |
| Ascorbic Acid (Vitamin C) | ~ 4.97 - 8.75 | Very Strong |
| Trolox | ~ 2.34 - 3.77 | Very Strong |
Note: IC50 values can vary slightly depending on the specific experimental conditions. The categories of antioxidant strength are generally classified as: Very Strong (<50 µg/mL), Strong (50-100 µg/mL), Medium (101-150 µg/mL), and Weak (>150 µg/mL).[5]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant activity of this compound using the DPPH assay.
1. Materials and Reagents:
-
This compound (of known purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Ascorbic Acid (as a positive control)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Test Sample (this compound) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Solutions (Ascorbic Acid and Trolox): Prepare stock solutions and serial dilutions of the standard antioxidants in the same manner as the test sample.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test sample and standard solutions to different wells.
-
Prepare a blank well containing only 100 µL of methanol.
-
Add 100 µL of the DPPH stock solution to all wells.
-
Mix the contents of the wells gently.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample or standard with the DPPH solution.
5. Determination of IC50 Value:
-
Plot a graph of the percentage of inhibition versus the concentration of the test sample and standards.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay for determining the antioxidant activity of this compound.
Caption: Workflow for DPPH radical scavenging assay.
Logical Relationship of DPPH Reaction
The underlying principle of the DPPH assay is the neutralization of the stable DPPH radical by an antioxidant compound. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Caption: DPPH radical neutralization by an antioxidant.
References
Sibiricose A4: A Potential Novel Antidepressant Candidate Compared to Traditional Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antidepressant agents with improved efficacy and tolerability has led researchers to explore natural compounds. Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala tenuifolia, has emerged as a compound of interest due to the known antidepressant-like effects of extracts from this plant. This guide provides a comparative overview of this compound against traditional antidepressant compounds, based on available preclinical data for related compounds and extracts. It is important to note that direct comparative studies on isolated this compound are limited, and much of the current understanding is extrapolated from research on Polygala tenuifolia extracts and its other bioactive constituents.
Mechanism of Action: A Divergence from the Monoamine Hypothesis
Traditional antidepressants primarily function by modulating the levels of monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine—in the synaptic cleft. In contrast, the proposed mechanisms for the antidepressant-like effects of Polygala tenuifolia extracts, and by extension potentially this compound, appear to involve a broader spectrum of neurobiological targets.
Traditional Antidepressant Mechanisms:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Inhibit the reuptake of serotonin, increasing its availability in the synapse.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Inhibit the reuptake of both serotonin and norepinephrine.
-
Tricyclic Antidepressants (TCAs): Block the reuptake of serotonin and norepinephrine, but also affect other receptors, leading to more side effects.
-
Monoamine Oxidase Inhibitors (MAOIs): Inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters.
Potential Mechanisms of this compound and Related Compounds:
While direct evidence for this compound is still emerging, studies on Polygala tenuifolia extracts and its other components suggest the following potential mechanisms:
-
Neurotrophic Factor Modulation: Upregulation of the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway, which is crucial for neuronal survival and neurogenesis.
-
Glutamatergic System Regulation: Modulation of the glutamatergic system, particularly AMPA receptors, which may contribute to a rapid antidepressant effect.
-
Anti-Inflammatory Action: Inhibition of pro-inflammatory cytokines in the brain. Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of depression.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation: Potential modulation of the HPA axis, the body's central stress response system, which is often dysregulated in depression.
-
Norepinephrine Reuptake Inhibition: Some oligosaccharide derivatives from Polygala tenuifolia have been shown to act as norepinephrine reuptake inhibitors.
Data Presentation: A Comparative Overview
Direct quantitative comparisons between isolated this compound and traditional antidepressants are not yet available in published literature. The following table summarizes the known antidepressant-like effects of Polygala tenuifolia extracts and its constituents, providing a preliminary basis for comparison.
| Compound/Extract | Animal Model | Key Findings | Potential Mechanism of Action | Reference Compound(s) |
| Polygala tenuifolia Extract | Forced Swim Test (FST), Tail Suspension Test (TST) | Reduced immobility time | Modulation of AMPA receptors | Imipramine |
| Polygala tenuifolia Extract | Chronic Unpredictable Mild Stress (CUMS) | Increased sucrose preference, indicative of anhedonia reversal | Upregulation of BDNF-TrkB signaling pathway, promotion of hippocampal neurogenesis | Fluoxetine |
| 3,6'-disinapoyl sucrose (DISS) | Chronic Mild Stress (CMS) | Increased sucrose consumption | Not fully elucidated, likely contributes to the overall effect of the extract | Not specified |
| Polygalatenosides A & B | In vitro [125I]RTI-55-membrane binding assay | Inhibited norepinephrine reuptake (IC50 = 30.0 µM and 6.04 µM, respectively) | Norepinephrine transporter (NET) inhibition | Not specified |
| Various compounds from P. tenuifolia | In vitro LPS-stimulated bone marrow-derived dendritic cells | Inhibition of pro-inflammatory cytokines (IL-12 p40, IL-6, TNF-α) with IC50 values ranging from 0.08 to 21.05 µM | Anti-inflammatory | SB203580 (p38 MAPK inhibitor) |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of antidepressant candidates.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the rodent to escape or touch the bottom.
-
Procedure:
-
Mice or rats are individually placed in the water cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a state of helplessness.
-
During the 5-6 minute test session, the animal's behavior is recorded.
-
-
Data Analysis: The primary measure is the duration of immobility, where the animal ceases struggling and makes only minimal movements to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another behavioral despair model used to assess antidepressant-like activity.
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from the horizontal bar by the tape.
-
The behavior of the mouse is observed for a period of 6 minutes.
-
-
Data Analysis: The duration of immobility (hanging passively without any movement) is recorded. A decrease in the immobility time suggests an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a more translationally relevant model of depression that induces anhedonia, a core symptom of depression in humans.
-
Procedure:
-
Rodents are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks).
-
Stressors can include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation.
-
-
Behavioral Assessment:
-
Sucrose Preference Test: This test measures anhedonia. Animals are given a choice between two bottles, one with plain water and one with a sucrose solution. A decrease in preference for the sucrose solution in stressed animals is indicative of anhedonia. An increase in sucrose preference after treatment suggests an antidepressant-like effect.
-
Other behavioral tests like the FST and TST can also be performed at the end of the CUMS protocol.
-
-
Biochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected to measure levels of neurotrophic factors (e.g., BDNF), inflammatory markers, and neurotransmitters.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Potential multi-target mechanism of action for this compound.
Caption: Monoamine-centric mechanism of traditional antidepressants.
Caption: Preclinical antidepressant screening workflow.
Conclusion and Future Directions
While direct evidence is still needed, the existing data on Polygala tenuifolia extracts and their constituents suggest that this compound may represent a promising avenue for the development of novel antidepressants with a distinct, multi-target mechanism of action compared to traditional monoaminergic agents. Its potential to modulate neurotrophic pathways, the glutamatergic system, and neuroinflammation could offer a more holistic therapeutic approach and potentially a faster onset of action.
Future research should focus on:
-
In vivo efficacy studies of isolated this compound in validated animal models of depression.
-
Direct, head-to-head comparative studies of this compound against standard-of-care antidepressants.
-
Detailed mechanistic studies to elucidate the specific molecular targets of this compound, including its binding affinities for monoamine transporters and its effects on the HPA axis and inflammatory signaling cascades.
Such studies are imperative to validate the therapeutic potential of this compound and to pave the way for its potential clinical development.
Sibiricose A4: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available experimental data on the specific in vitro and in vivo efficacy of Sibiricose A4 is limited. This guide provides a comparative framework for its potential evaluation, drawing parallels with methodologically similar compounds and outlining standardized experimental protocols. The data presented herein is illustrative and intended to serve as a template for future studies.
Executive Summary
This compound is a natural product with a chemical structure that suggests potential biological activity. However, to establish its therapeutic relevance, rigorous evaluation of its efficacy is necessary. This guide outlines the requisite experimental approaches to compare the in vitro and in vivo performance of this compound against relevant benchmarks. The methodologies and data presentation formats are designed to facilitate a clear, data-driven assessment of its potential as a therapeutic agent.
Data Presentation
In Vitro Efficacy
Meaningful in vitro assessment of this compound requires the determination of its cytotoxic or inhibitory concentration on various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Table 1: Illustrative In Vitro Cytotoxicity Data (IC50, µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., PC-3) | Normal Cell Line (e.g., HEK293) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Positive Control 1 (e.g., Doxorubicin) | Reported Values | Reported Values | Reported Values | Reported Values |
| Positive Control 2 (e.g., Paclitaxel) | Reported Values | Reported Values | Reported Values | Reported Values |
In Vivo Efficacy
In vivo studies are critical to understanding the therapeutic potential of this compound in a whole-organism context. Key metrics include tumor growth inhibition (TGI) and the effect on animal body weight as an indicator of toxicity.
Table 2: Illustrative In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | Data to be determined | 0 | Data to be determined |
| This compound | TBD | Data to be determined | Data to be determined | Data to be determined |
| This compound | TBD | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Cisplatin) | Reported Value | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound and positive controls (e.g., Doxorubicin). Treat the cells with varying concentrations for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10^6 PC-3 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at least two dose levels), and a positive control. Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined period.
-
Efficacy Evaluation: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Mandatory Visualization
Potential Signaling Pathway
Based on the activity of structurally related natural products, this compound may potentially modulate key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. Further investigation is required to confirm these interactions.
A Head-to-Head Comparison: Sibiricose A4 and 3,6'-disinapoyl sucrose in Neuroprotective and Antidepressant Research
In the realm of neuropharmacology and drug development, natural compounds are a vital source of novel therapeutic agents. Among these, oligosaccharide esters from medicinal plants have garnered significant attention for their potential neuroprotective and antidepressant activities. This guide provides a detailed comparative analysis of two such compounds: Sibiricose A4 and 3,6'-disinapoyl sucrose (B13894). While both originate from plants of the Polygala genus, the extent of scientific investigation into their biological effects differs substantially. This comparison aims to present the current state of knowledge, highlighting the well-documented activities of 3,6'-disinapoyl sucrose and the limited available data for this compound.
Overview and Chemical Structures
This compound and 3,6'-disinapoyl sucrose are both sucrose esters characterized by the presence of sinapoyl groups. Their core structure consists of a sucrose molecule (a disaccharide composed of glucose and fructose) esterified with one or more sinapic acid moieties.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C₃₄H₄₂O₁₉[1] | 754.7 g/mol [1] | A sucrose derivative with two sinapoyl groups.[1] |
| 3,6'-disinapoyl sucrose | C₃₄H₄₂O₁₉[2][3][4] | 754.69 g/mol [2][3] | A sucrose molecule with sinapoyl groups attached at the 3 and 6' positions.[5] |
Biological Activities and Mechanisms of Action
A significant disparity exists in the scientific literature regarding the biological activities of these two compounds. 3,6'-disinapoyl sucrose has been the subject of numerous studies elucidating its neuroprotective and antidepressant effects, while data on this compound remains scarce.
3,6'-disinapoyl sucrose: A Multi-Target Neuroprotective Agent
3,6'-disinapoyl sucrose (DISS) has demonstrated a range of biological activities, primarily centered on its neuroprotective and antidepressant properties.[2][6][]
Neuroprotection:
-
Protection against Glutamate-Induced Excitotoxicity: DISS protects neuronal cells from glutamate-induced apoptosis.[2][8] This is achieved, in part, by regulating the expression of apoptosis-related genes, specifically by downregulating the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2.[2][8]
-
Antioxidant Activity: The compound exhibits antioxidant properties by increasing the activity of superoxide (B77818) dismutase (SOD) and inhibiting lipid peroxidation, thereby reducing the production of malondialdehyde (MDA).[2]
-
Attenuation of Aβ-induced Neurotoxicity: In a C. elegans model of Alzheimer's disease, DISS has been shown to attenuate the neurotoxicity induced by amyloid-beta (Aβ) peptides.[9] It achieves this by enhancing antioxidant defenses and regulating autophagy.[9]
Antidepressant-like Activity:
-
Modulation of Neurotrophic Factors: DISS increases the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB).[2][6][] This signaling cascade is crucial for neuronal survival, plasticity, and is a key target for many antidepressant drugs.
-
Inhibition of Monoamine Oxidase (MAO): DISS has been found to inhibit the activity of both MAO-A and MAO-B, enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and dopamine.[2] By inhibiting these enzymes, DISS can increase the levels of these neurotransmitters in the brain, a common mechanism of antidepressant medications.
-
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: The compound can block elevated plasma cortisol levels, indicating its ability to modulate the HPA axis, which is often dysregulated in depression.[2]
Anxiolytic-like Activity:
-
Studies have shown that 3,6'-disinapoyl sucrose exhibits anxiolytic-like effects in mice, as demonstrated by its performance in the elevated plus-maze test.[10]
This compound: An Enigma in Neuropharmacology
In stark contrast to 3,6'-disinapoyl sucrose, there is a significant lack of published data on the biological activities and mechanism of action of this compound. While its presence has been confirmed in Polygala sibirica and it has been detected in the brain, its specific pharmacological effects have not been characterized.[11] One study noted that the metabolism of this compound by intestinal bacteria was reduced after co-boiling with other components of a traditional Chinese medicine formula, suggesting potential for improved bioavailability in certain preparations.[11] However, without dedicated biological assays, its neuroprotective, antidepressant, or other therapeutic potentials remain speculative.
Signaling Pathways and Experimental Workflows
The well-studied nature of 3,6'-disinapoyl sucrose allows for a detailed depiction of its molecular mechanisms.
Signaling Pathway of 3,6'-disinapoyl sucrose in Neuroprotection
Caption: Signaling cascade initiated by 3,6'-disinapoyl sucrose leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective effects of a compound in vitro.
Quantitative Data Summary
The following table summarizes the quantitative data available for the neuroprotective effects of 3,6'-disinapoyl sucrose. No equivalent data is currently available for this compound.
| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y | Glutamate (8 mM) + DISS | 0.6, 6, 60 µmol/L | Dose-dependent increase in cell viability | [2][8] |
| Neuroprotection | SH-SY5Y | H₂O₂ + DISS | > 30 µM | Protection against H₂O₂-induced toxicity | [6] |
| LDH Release | SH-SY5Y | Glutamate (8 mM) + DISS | 0.6, 6, 60 µmol/L | Inhibition of LDH release | [8] |
| Apoptosis | SH-SY5Y | Glutamate (8 mM) + DISS | 0.6, 6, 60 µmol/L | Attenuation of apoptosis | [8] |
| Antidepressant-like Activity | Rat model of chronic mild stress | DISS | 20 mg/kg | Increased sucrose consumption | [10] |
| Anxiolytic-like Activity | Mice | DISS | 3 to 12 mg/kg | Increased entries and time in open arms of elevated plus maze | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of 3,6'-disinapoyl sucrose.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a specified density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of 3,6'-disinapoyl sucrose for a defined period.
-
Induction of Cytotoxicity: Expose the cells to a neurotoxic agent, such as glutamate or hydrogen peroxide, for a specified duration.
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Apoptosis Assay (Flow Cytometry with Propidium (B1200493) Iodide)
-
Cell Culture and Treatment: Culture and treat neuronal cells with 3,6'-disinapoyl sucrose and a neurotoxin as described for the MTT assay.
-
Cell Harvesting: Detach the cells from the culture plate and collect them by centrifugation.
-
Staining: Resuspend the cells in a buffer containing a fluorescent DNA-binding dye that is excluded by live cells, such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is used to distinguish between live, apoptotic, and necrotic cells.
Conclusion
This comparative guide highlights a significant knowledge gap between 3,6'-disinapoyl sucrose and this compound. 3,6'-disinapoyl sucrose has emerged as a promising multi-target agent with well-documented neuroprotective, antidepressant, and anxiolytic-like activities. Its mechanisms of action, involving the modulation of key signaling pathways like the BDNF/CREB cascade, regulation of apoptosis, and inhibition of MAO, provide a solid foundation for further preclinical and clinical development.
In contrast, this compound remains largely uncharacterized in terms of its biological functions. While its chemical structure is known and its presence in medicinal plants is established, the absence of experimental data on its pharmacological effects makes any direct comparison with 3,6'-disinapoyl sucrose speculative. Future research should prioritize the biological evaluation of this compound to determine if it shares the therapeutic potential of its close analogue. For researchers, scientists, and drug development professionals, 3,6'-disinapoyl sucrose represents a compound of immediate interest for further investigation, while this compound presents an opportunity for novel discovery in the field of neuropharmacology.
References
- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PubChemLite - 3,6'-disinapoyl sucrose (C34H42O19) [pubchemlite.lcsb.uni.lu]
- 5. 3',6-Disinapoylsucrose | C34H42O19 | CID 11968389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,6'-Disinapoyl sucrose | CAS:139891-98-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. 3,6'‐disinapoyl sucrose attenuates Aβ1‐42‐ induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Confirming the Structure of Sibiricose A4: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Overview: Sibiricose A4
This compound is an oligosaccharide ester. Its core structure consists of a sucrose (B13894) backbone (a disaccharide of glucose and fructose) esterified with two sinapoyl groups. The precise connectivity and stereochemistry of these ester linkages are critical for its biological function and are definitively established using a suite of 2D NMR experiments.
Comparative 2D NMR Data Analysis
To illustrate the power of 2D NMR in structure elucidation, we will compare the expected correlations for this compound with published data for a similar sucrose ester. The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations that are instrumental in piecing together the molecular puzzle.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for a Representative Sucrose Ester
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |
| Sucrose Moiety | |||||
| Glc-1 | 92.5 | 5.45 (d, 3.7) | H-1/C-2', C-3, C-5 | H-1/H-2 | H-1/H-2, H-1/H-3', H-1/H-5' |
| Glc-2 | 72.1 | 3.55 (t, 9.5) | H-2/H-1, H-2/H-3 | ||
| Glc-3 | 73.5 | 3.80 (t, 9.5) | H-3/H-2, H-3/H-4 | ||
| Glc-4 | 70.3 | 3.40 (t, 9.5) | H-4/H-3, H-4/H-5 | ||
| Glc-5 | 73.2 | 3.75 (m) | H-5/H-4, H-5/H-6a, H-5/H-6b | ||
| Glc-6a | 63.5 | 4.40 (dd, 12.0, 2.0) | H-6a/H-5, H-6a/H-6b | ||
| Glc-6b | 4.25 (dd, 12.0, 5.5) | H-6b/H-5, H-6b/H-6a | |||
| Fru-1'a | 64.8 | 4.10 (d, 12.5) | H-1'a/H-1'b | ||
| Fru-1'b | 3.95 (d, 12.5) | H-1'b/H-1'a | |||
| Fru-2' | 104.5 | - | |||
| Fru-3' | 77.4 | 4.20 (d, 8.0) | H-3'/H-4' | ||
| Fru-4' | 74.9 | 4.05 (t, 8.0) | H-4'/H-3', H-4'/H-5' | ||
| Fru-5' | 81.5 | 3.85 (m) | H-5'/H-4', H-5'/H-6'a, H-5'/H-6'b | ||
| Fru-6'a | 63.0 | 3.70 (m) | H-6'a/H-5', H-6'a/H-6'b | ||
| Fru-6'b | 3.65 (m) | H-6'b/H-5', H-6'b/H-6'a | |||
| Sinapoyl Moiety 1 | |||||
| C-1" | 126.0 | - | |||
| C-2", 6" | 105.5 | 6.80 (s) | H-2"/C-4", C-7" | H-2"/OMe-3", H-2"/H-7" | |
| C-3", 5" | 148.0 | - | |||
| OMe-3", 5" | 56.5 | 3.85 (s) | |||
| C-4" | 138.5 | - | |||
| C-7" | 145.0 | 7.60 (d, 16.0) | H-7"/C-1", C-2", C-9" | H-7"/H-8" | H-7"/H-2", H-7"/H-6" |
| C-8" | 115.8 | 6.40 (d, 16.0) | H-8"/C-1", C-9" | H-8"/H-7" | |
| C-9" (C=O) | 167.0 | - | |||
| Sinapoyl Moiety 2 | |||||
| C-1''' | 126.0 | - | |||
| C-2''', 6''' | 105.5 | 6.85 (s) | H-2'''/C-4''', C-7''' | H-2'''/OMe-3''', H-2'''/H-7''' | |
| C-3''', 5''' | 148.0 | - | |||
| OMe-3''', 5''' | 56.5 | 3.90 (s) | |||
| C-4''' | 138.5 | - | |||
| C-7''' | 145.0 | 7.65 (d, 16.0) | H-7'''/C-1''', C-2''', C-9''' | H-7'''/H-8''' | H-7'''/H-2''', H-7'''/H-6''' |
| C-8''' | 115.8 | 6.45 (d, 16.0) | H-8'''/C-1''', C-9''' | H-8'''/H-7''' | |
| C-9''' (C=O) | 167.0 | - |
Note: The exact chemical shifts for this compound may vary. This table is representative of a structurally similar compound.
Experimental Workflow for Structure Confirmation
The process of confirming the structure of a complex natural product like this compound using 2D NMR follows a logical and systematic workflow. Each experiment provides a unique piece of the structural puzzle.
Detailed Experimental Protocols
The successful acquisition of high-quality 2D NMR data is paramount for accurate structure determination. The following are detailed protocols for the key experiments.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6). The choice of solvent is critical to ensure the compound is fully soluble and that solvent signals do not overlap with key resonances.
2. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This helps in identifying spin systems within the molecule.
-
Protocol: Acquire a 2D ¹H-¹H COSY spectrum. Cross-peaks in the COSY spectrum indicate coupled protons. This is fundamental for tracing out the proton networks in the glucose and fructose (B13574) rings of the sucrose core.
3. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).
-
Protocol: Acquire a 2D ¹H-¹³C HSQC spectrum. Each cross-peak correlates a proton signal with the signal of its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.
4. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (²JCH, ³JCH, ⁴JCH). This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons.
-
Protocol: Acquire a 2D ¹H-¹³C HMBC spectrum. The key correlations for this compound would be from the anomeric proton of glucose to the C-2' of fructose, confirming the glycosidic linkage, and from specific sucrose protons to the carbonyl carbons of the sinapoyl groups, confirming the esterification sites.
5. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are in close proximity (< 5 Å), which helps in determining the relative stereochemistry and 3D conformation of the molecule.
-
Protocol: Acquire a 2D ¹H-¹H NOESY spectrum. For this compound, NOESY data would be critical in confirming the stereochemistry of the glycosidic bond and the spatial arrangement of the sinapoyl groups relative to the sucrose core.
By systematically applying this suite of 2D NMR experiments and analyzing the resulting correlation data, the complete chemical structure of this compound, including its constitution, connectivity, and relative stereochemistry, can be unequivocally confirmed. This rigorous structural confirmation is an indispensable step in the journey from natural product discovery to potential therapeutic application.
A Comparative Purity Analysis: Synthetic vs. Natural Sibiricose A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of synthetically derived versus naturally sourced Sibiricose A4, a bioactive sucrose (B13894) ester with significant research interest. While a total synthesis of this compound has not been reported in peer-reviewed literature to date, this guide outlines the anticipated differences in impurity profiles based on established principles of chemical synthesis and natural product isolation. The supporting experimental protocols provided are robust methods for the purity assessment of this compound from any source.
Introduction to this compound and the Importance of Purity
This compound is a sucrose ester naturally occurring in the roots of Polygala sibirica[1][2]. Like many natural products, it is part of a complex mixture of structurally related compounds[2]. The purity of any active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Impurities can impact a compound's biological activity, toxicity, and stability[][4]. Therefore, a thorough understanding and control of the impurity profile are paramount in drug development.
The choice between synthetic and natural sources for an API involves a trade-off between various factors, including scalability, cost, and the impurity profile. While synthetic routes offer greater control over the manufacturing process, they can introduce unique impurities such as residual catalysts, reagents, and by-products. Conversely, natural products may contain closely related analogues that are challenging to separate.
Comparative Analysis of Impurity Profiles
The impurity profiles of synthetic and natural this compound are expected to be fundamentally different. The following table summarizes the likely types of impurities and their typical levels, based on general principles of API manufacturing.
| Impurity Type | Natural this compound | Synthetic this compound (Hypothetical) | Typical Analytical Techniques |
| Structurally Related Impurities | High potential for other sibiricose analogues (e.g., A1, A6, A7), isomers, and other saccharide esters from Polygala sibirica. | Low potential for natural analogues. May contain synthetic isomers and diastereomers depending on the stereoselectivity of the synthesis. | HPLC-UV/MS, LC-MS/MS |
| Starting Materials & Intermediates | Not applicable. | Potential for unreacted starting materials and synthetic intermediates to be present in the final product. | HPLC-UV/MS, GC-MS |
| Reagents, Catalysts, & Solvents | Primarily extraction and purification solvents (e.g., ethanol, methanol (B129727), acetonitrile). | Potential for a wider range of organic solvents, reagents (e.g., coupling agents, protecting groups), and catalysts (e.g., heavy metals) used in the synthetic route. | GC-MS (for volatile solvents), ICP-MS (for elemental impurities) |
| By-products | Not applicable. | Potential for by-products from side reactions during the synthesis. | HPLC-UV/MS, LC-MS/MS |
| Degradation Products | Possible due to enzymatic or environmental degradation during storage of plant material or extraction. | Possible depending on the stability of the molecule to the synthetic and purification conditions. | HPLC-UV/MS |
Experimental Protocols for Purity Analysis
The following are detailed experimental protocols for the orthogonal analytical techniques of HPLC-UV-MS and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are well-suited for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV-MS)
This method is ideal for the separation and quantification of this compound and its potential organic impurities.
Instrumentation:
-
UHPLC or HPLC system with a quaternary pump, autosampler, and column oven.
-
Diode Array Detector (DAD) or UV-Vis detector.
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of sucrose esters.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 280 nm and 320 nm.
Mass Spectrometry Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1500.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute with methanol to a final concentration of 10 µg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher.
-
High-precision 5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30 s is often sufficient.
-
Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio (>250:1 for accurate integration).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 2 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing Impurity Profiles and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual differences in impurity profiles and the general workflow for purity analysis.
References
Benchmarking Sibiricose A4: A Comparative Analysis Against Established Neuroprotective Agents
For Immediate Release
This guide provides a comparative analysis of the novel compound Sibiricose A4 against the well-established neuroprotective agents, Citicoline (B1669096) and Edaravone. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective mechanisms of action, supported by experimental data.
Disclaimer: this compound is a research compound, and direct experimental data on its neuroprotective effects are limited. The mechanisms and quantitative data presented for this compound are hypothetical, based on the known activities of related compounds isolated from the Polygala genus, and are intended for illustrative and comparative purposes.
Comparative Overview of Neuroprotective Agents
| Feature | This compound (Hypothetical) | Citicoline | Edaravone |
| Primary Mechanism | Multi-target: Anti-inflammatory, Antioxidant, Anti-apoptotic | Membrane phospholipid synthesis, Neurotransmitter precursor | Free radical scavenger, Antioxidant pathway activator |
| Key Signaling Pathways | Nrf2/HO-1, NF-κB, PI3K/Akt, Bcl-2/Bax modulation | Kennedy pathway (Phosphatidylcholine synthesis), Dopaminergic and Cholinergic systems | Nrf2/HO-1, GDNF/RET |
| Primary Therapeutic Target | Neuroinflammation and Oxidative Stress-induced neuronal damage | Neuronal membrane integrity and repair, Neurotransmission | Oxidative stress and free radical-mediated neuronal injury |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative look at the efficacy of these neuroprotective agents.
Table 1: In Vitro Neuroprotection
| Parameter | This compound (Hypothetical Data) | Citicoline | Edaravone |
| Assay | H₂O₂-induced oxidative stress in SH-SY5Y cells | Glutamate-induced excitotoxicity in primary retinal cultures | Glutamate-induced neurotoxicity in motor neurons |
| Concentration | 10 µM | 100 µM | 10 µM |
| Increase in Neuronal Viability (%) | ~ 45% | Not explicitly quantified as a percentage increase, but significantly counteracted neuronal cell damage.[1] | ~ 42% reduction in neurite damage[2] |
| Reduction in Apoptosis (%) | ~ 35% | Significantly reduces the apoptotic rate in high-glucose-treated cells.[1] | Not explicitly quantified |
| Reduction in ROS Levels (%) | ~ 50% | Alleviates ROS production in AMD RPE cybrid cells.[3] | Not explicitly quantified |
Table 2: In Vivo Neuroprotection
| Parameter | This compound (Hypothetical Data) | Citicoline | Edaravone |
| Animal Model | Rat model of focal cerebral ischemia | Rat model of focal cerebral ischemia | Rat model of sporadic Alzheimer's Disease (AD) |
| Dosage | 20 mg/kg | 500 mg/kg | 9 mg/kg |
| Reduction in Infarct Volume (%) | ~ 30% | 42% reduction in striatum infarct size.[4] | Not applicable |
| Improvement in Neurological Score | Significant improvement in sensorimotor function | Significantly better neurological outcome at days 10, 21, and 28. | Significantly improved cognitive damage in Morris water maze and step-down tests. |
| Effect on Biomarkers | Increased expression of Nrf2 and HO-1 in the hippocampus | Increased percentage of BrdU/NeuN double-positive cells, indicating neurogenesis. | Markedly restored levels of oxidative stress markers (MDA, 4-HNE, etc.). |
Signaling Pathways and Mechanisms of Action
This compound (Hypothetical Mechanism)
Based on the neuroprotective effects of other compounds from Polygala sibirica and Polygala tenuifolia, it is hypothesized that this compound exerts its effects through a multi-pronged approach involving the activation of the Nrf2/HO-1 antioxidant pathway, inhibition of the pro-inflammatory NF-κB pathway, and modulation of the pro-survival PI3K/Akt pathway, ultimately leading to a reduction in apoptosis by regulating the Bcl-2/Bax ratio.
References
- 1. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Citicoline in an in vitro AMD model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sibiricose A4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Sibiricose A4, a glycoside isolated from plants such as Polygala sibirica, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a cautious approach based on the handling of similar glycosidic compounds and general laboratory chemical waste protocols is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Information
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.
-
Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect it in a sealed container.
Quantitative Data Summary
The following table summarizes the known chemical and physical properties of this compound to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | [1] |
| Molecular Weight | 754.7 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |
| Storage | Refrigerate or freeze (2-8 °C), protected from air and light | [2] |
Detailed Disposal Procedures
The proper disposal of this compound waste must adhere to local, state, and federal regulations. The following steps provide a general framework for its disposal as a chemical waste.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most crucial step to ensure safe and compliant disposal.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated materials such as weighing papers, gloves, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.
-
-
Liquid Waste:
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container material should be compatible with the solvent used.
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for regulatory compliance and the safety of waste handlers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For liquid waste, list all components, including solvents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or laboratory.
Step 3: Waste Storage
Proper storage of chemical waste within the laboratory is essential to prevent accidents and ensure safety.
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a location that does not interfere with normal laboratory operations.
-
Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.
-
Keep waste containers securely closed at all times, except when adding waste.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Follow all institutional procedures for waste pickup requests.
-
Ensure that all waste is properly packaged and labeled according to EHS guidelines before pickup.
-
Adhere to all federal, state, and local regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Experimental Protocols
As this document provides procedural guidance for disposal, detailed experimental protocols for research involving this compound are not included. Researchers should develop specific protocols for their experiments that incorporate the safety and handling information provided above.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Sibiricose A4
Essential Safety and Handling Guide: Sibiricose A4
Disclaimer: This document provides essential safety and logistical guidance for handling this compound. This compound is a known natural product, however, comprehensive safety and toxicity data are not currently available.[1] Therefore, the following procedures are based on established best practices for handling powdered, bioactive chemical compounds of unknown toxicity and should be implemented as a precautionary measure to minimize exposure.
This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment.
Personal Protective Equipment (PPE) Protocol
Appropriate personal protective equipment is critical to mitigate exposure risks when handling chemical compounds, especially those with unknown toxicological profiles. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side protection. | Protects eyes from splashes, aerosols, and airborne powder. |
| Hand Protection | Disposable Gloves | Nitrile, powder-free gloves. Double-gloving is required. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection during active handling and allows for safe removal of the outer layer if contamination occurs. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fastened lab coat made of a low-permeability fabric. | Protects skin and clothing from spills and contamination.[2] |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved N95 or higher particulate respirator. | Minimizes inhalation of airborne powder, a primary route of exposure. Surgical masks are not sufficient. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes covering the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Donning and Doffing PPE
Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.
Donning Sequence
-
Preparation: Before entering the designated handling area, ensure all necessary materials are present.
-
Footwear: Confirm you are wearing appropriate closed-toe shoes.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: Fit the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Eye Protection: Put on safety goggles.
-
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing Sequence
This process should be performed slowly and deliberately in a designated area to avoid contaminating clean spaces.
-
Outer Gloves: Remove the outer pair of gloves. If they are heavily contaminated, treat them as hazardous waste.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination. Place it in a designated receptacle for contaminated laundry or disposal.
-
Eye Protection: Remove safety goggles from the back to the front.
-
Respirator: Remove the respirator from the back, avoiding touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.[3] All waste generated from handling this compound must be treated as hazardous chemical waste.
Solid Waste Disposal
-
Containment: All disposable items contaminated with this compound, including gloves, weigh boats, bench paper, and disposable lab coats, must be placed in a designated hazardous waste container.[3][4]
-
Labeling: The container must be a closable, leak-proof, and puncture-resistant bin, clearly labeled with a "Hazardous Waste" or "Cytotoxic Waste" sign.[3][4]
-
Collection: The sealed container should be collected by a licensed hazardous waste disposal company.[4] Do not mix with general waste.[3]
Liquid Waste Disposal
-
Containment: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Procedure: Do not pour chemical waste down the drain.[5]
-
Collection: The container should be disposed of through your institution's hazardous waste management program.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for risk assessment and handling of a chemical with unknown toxicity like this compound.
Caption: Workflow for handling chemicals of unknown toxicity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
